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  • Product: 1-(4-Chlorophenyl)-2-cyclopropylethanone
  • CAS: 54839-12-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2)

Executive Summary In the realm of medicinal chemistry and agrochemical development, halogenated and cyclopropyl-containing building blocks are highly valued for their ability to fine-tune the pharmacokinetic properties o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and agrochemical development, halogenated and cyclopropyl-containing building blocks are highly valued for their ability to fine-tune the pharmacokinetic properties of active pharmaceutical ingredients (APIs)[1]. 1-(4-Chlorophenyl)-2-cyclopropylethanone is a specialized ketone intermediate that bridges a para-chlorophenyl moiety with a cyclopropyl group via an ethanone linker. This unique architecture provides a critical balance of lipophilicity, metabolic stability, and rigid steric bulk. This whitepaper details its chemical identity, structural rationale, and provides a field-proven, self-validating protocol for its precision synthesis.

Chemical Identity & Structural Architecture

The structural integrity of a building block dictates its downstream utility. The target compound, CAS 54839-12-2, features three distinct functional zones that researchers leverage during drug design[2]:

  • 4-Chlorophenyl Ring : The para-chloro substitution confers lipophilicity and effectively blocks para-position metabolic oxidation (e.g., by hepatic CYP450 enzymes), increasing the biological half-life of downstream derivatives.

  • Carbonyl Core (Ethanone) : Serves as the primary electrophilic center for derivatization. It is highly susceptible to reductive amination, Wittig olefination, or reduction to the corresponding secondary alcohol.

  • Cyclopropyl Ring : Introduces a rigid, compact steric footprint. Unlike linear alkyl chains, the cyclopropyl group restricts conformational freedom, which often enhances target binding affinity and alters the metabolic profile.

Physicochemical and Identification Properties
PropertyValue
Chemical Name 1-(4-Chlorophenyl)-2-cyclopropylethanone
CAS Registry Number 54839-12-2
Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Monoisotopic Mass 194.04984 Da
SMILES String C1CC1CC(=O)C2=CC=C(C=C2)Cl
InChIKey QKCYUBJJPXLRFJ-UHFFFAOYSA-N
Predicted XLogP ~3.3

(Data aggregated from PubChemLite and American Elements[1][2])

Mechanistic Synthesis Pathways: The Weinreb Amide Approach

While bulk industrial synthesis often relies on the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylacetyl chloride, this approach can suffer from regioselectivity issues (yielding ortho/para mixtures) and requires harsh Lewis acidic conditions.

For research and drug development professionals requiring high-purity intermediates, the Weinreb Ketone Synthesis is the gold standard[3]. Developed by Steven M. Weinreb, this method involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent[3][4].

The Causality of the Weinreb Approach : The critical advantage of the Weinreb amide is the formation of a highly stable, five-membered chelate intermediate upon the addition of the Grignard reagent[5]. The magnesium atom is coordinated by both the carbonyl oxygen and the methoxy oxygen[4][5]. This stable tetrahedral intermediate prevents the collapse of the carbonyl during the reaction, strictly prohibiting a second equivalent of the Grignard reagent from adding and forming an unwanted tertiary alcohol[4]. The desired ketone is only liberated during the acidic aqueous workup[5].

Synthesis A 2-Cyclopropylacetic Acid (Starting Material) C Weinreb Amide Intermediate (N-methoxy-N-methyl-2-cyclopropylacetamide) A->C Amidation (DCM, rt) B N,O-Dimethylhydroxylamine + EDC/HOBt B->C Coupling E Chelate-Stabilized Tetrahedral Intermediate C->E Nucleophilic Addition (THF, 0 °C) D (4-Chlorophenyl)magnesium Bromide (Grignard Reagent) D->E Grignard Addition F 1-(4-Chlorophenyl)-2-cyclopropylethanone (Target Ketone) E->F Acidic Quench (1M HCl)

Figure 1: Mechanistic workflow of the Weinreb ketone synthesis for CAS 54839-12-2.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. The stability of the Weinreb amide allows for isolation and purity verification before the critical carbon-carbon bond-forming step.

Phase 1: Preparation of the Weinreb Amide
  • Activation : Dissolve 2-cyclopropylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Causality: EDC/HOBt forms a highly reactive active ester while preventing unwanted side reactions.

  • Amidation : Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the free amine to drive the nucleophilic attack on the active ester.

  • Isolation : Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. The resulting N-methoxy-N-methyl-2-cyclopropylacetamide is typically pure enough for the next step without chromatography[5].

Phase 2: Grignard Addition and Ketone Liberation
  • Setup : Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

    • Causality: Cooling minimizes side reactions and controls the exothermic nature of the Grignard addition.

  • Addition : Dropwise, add a commercially available solution of (4-chlorophenyl)magnesium bromide in THF (1.1 eq)[3].

  • Chelation : Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

    • Self-Validation Check: The reaction stalls at the stable tetrahedral intermediate, preventing over-alkylation[4]. TLC monitoring will show the complete disappearance of the amide starting material.

  • Quench and Hydrolysis : Cool the mixture back to 0 °C and carefully quench with 1M aqueous HCl.

    • Causality: The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target ketone and water-soluble magnesium salts[5].

  • Extraction & Purification : Extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 1-(4-chlorophenyl)-2-cyclopropylethanone.

Analytical Characterization & Validation

To ensure experimental integrity, the synthesized compound must be rigorously validated against expected spectral parameters:

  • LC-MS : Electrospray ionization (ESI) will yield a prominent [M+H]+ peak at m/z 195.05[2]. The distinctive 3:1 isotopic pattern of the chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes) will be clearly visible at 195.05 and 197.05.

  • ¹H NMR (CDCl3) : Look for the characteristic AB quartet of the para-substituted aromatic ring between 7.4 - 7.9 ppm. The methylene protons (-CH2-) adjacent to the carbonyl and cyclopropyl group will appear as a distinct doublet around 2.8 - 3.0 ppm, coupling to the cyclopropyl methine proton.

  • IR Spectroscopy : A strong, sharp absorption band around 1680–1690 cm⁻¹ is indicative of the conjugated aryl ketone carbonyl stretch.

References

  • 54839-12-2 (C11H11ClO)
  • Source: wikipedia.
  • 1-(4-chlorophenyl)
  • Source: chemistrysteps.
  • Synthesis of Weinreb and their Derivatives (A Review)

Sources

Exploratory

Mechanism of action for 1-(4-Chlorophenyl)-2-cyclopropylethanone derivatives

Whitepaper: Mechanistic Profiling of 1-(4-Chlorophenyl)-2-cyclopropylethanone Derivatives Target Engagement, Structural Biology, and Toxicokinetics of Triazole Fungicides Executive Summary & Chemical Lineage In the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanistic Profiling of 1-(4-Chlorophenyl)-2-cyclopropylethanone Derivatives Target Engagement, Structural Biology, and Toxicokinetics of Triazole Fungicides

Executive Summary & Chemical Lineage

In the development of modern agricultural and pharmaceutical antimycotics, the synthesis of highly specific enzyme inhibitors relies on robust chemical building blocks. The compound 1-(4-chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2) serves as a critical foundational intermediate in this domain[1].

Through targeted α -methylation, this base ketone is converted into 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (CAS 123989-29-7)[2]. This propanone intermediate is subsequently functionalized with a 1,2,4-triazole ring to yield Cyproconazole , a highly potent, broad-spectrum systemic fungicide[3]. As a Senior Application Scientist, I approach the evaluation of these derivatives not merely as chemical entities, but as precision tools engineered to disrupt specific biological machinery. This guide deconstructs the structural biology, mechanism of action, and self-validating experimental workflows used to characterize these triazole derivatives.

Structural Biology & Target Engagement

The primary biological target of 1-(4-chlorophenyl)-2-cyclopropylethanone triazole derivatives is Sterol 14 α -demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungal cell membranes[3].

The efficacy of the derivative is dictated by a strict Structure-Activity Relationship (SAR):

  • The 1,2,4-Triazole Ring: Acts as the primary pharmacophore. The unshared electron pair on the nitrogen atom (N4) directly coordinates with the ferric heme iron in the active site of CYP51, displacing the native diatomic oxygen required for catalysis.

  • The 4-Chlorophenyl Group: Provides essential lipophilicity, anchoring the molecule deep within the hydrophobic substrate-binding pocket of the enzyme.

  • The Cyclopropyl Moiety: Imparts steric rigidity, locking the molecule into an optimal conformation that prevents the natural substrates (lanosterol or eburicol) from accessing the catalytic center.

By blocking CYP51, the derivative halts the production of ergosterol[4]. This triggers a catastrophic accumulation of 14 α -methyl sterols, which disrupts the fluidity and asymmetry of the fungal cell membrane, ultimately leading to cell leakage and death[4].

MOA Squalene Squalene Lanosterol Lanosterol / Eburicol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Maintains Membrane) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-methyl sterols (Toxic Accumulation) CYP51->Toxic Pathway Blocked Death Membrane Disruption & Fungal Cell Death Toxic->Death Drug 1-(4-Chlorophenyl)-2-cyclopropylethanone Triazole Derivative Drug->CYP51 Coordinates Heme Iron

Figure 1: Inhibition of the ergosterol biosynthesis pathway by triazole derivatives.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action, we employ a dual-tiered experimental approach. These protocols are designed as self-validating systems; the output of the assay inherently proves the integrity of the biological interaction.

Protocol 1: In Vitro CYP51 Target Engagement (Difference Spectroscopy)

Objective: To confirm direct coordination of the derivative to the CYP51 active site.

  • Microsomal Fractionation: Isolate fungal CYP51 within intact microsomes rather than using purified recombinant protein.

    • Causality: CYP51 is an integral membrane protein. Preserving its native lipid environment ensures the active site maintains its physiological conformation, preventing false-negative binding artifacts.

  • Sequential Ligand Titration: Titrate the triazole derivative into the microsomal suspension in sub-stoichiometric increments.

    • Causality: Stepwise addition allows for the generation of a saturation curve to calculate the dissociation constant ( Kd​ ), differentiating between high-affinity specific binding and low-affinity non-specific membrane partitioning.

  • Spectrophotometric Analysis (390–450 nm): Measure the absorbance difference against a reference cuvette.

    • Causality: When the triazole nitrogen displaces the native water molecule coordinated to the heme iron, it induces a low-spin to high-spin state transition. This yields a characteristic Type II difference spectrum (peak at ~430 nm, trough at ~390 nm), self-validating that the inhibition is strictly competitive at the active site, not allosteric.

Protocol 2: Cellular Sterol Profiling (HPLC-UV)

Objective: To validate that in vitro enzyme inhibition translates to cellular target engagement.

  • Fungal Culture Treatment: Treat liquid cultures with the derivative at the precisely established IC50​ .

    • Causality: Using the IC50​ ensures we observe the primary mechanism of action (the sterol shift) before secondary necrotic effects destroy the cellular machinery.

  • Saponification and Extraction: Lyse cells in methanolic KOH, followed by sterol extraction in heptane.

    • Causality: Saponification cleaves esterified sterols into free sterols, ensuring the HPLC quantifies the total available sterol pool accurately.

  • Chromatographic Quantification: Analyze the extract via HPLC.

    • Causality: By monitoring the ratio of ergosterol to 14 α -methyl sterols, the assay becomes self-validating. A successful on-target effect must show a stoichiometric decrease in ergosterol coupled with a proportional accumulation of the precursor, proving the specific blockade of C14-demethylase[3].

Workflow Step1 1. Fungal CYP51 Isolation Step2 2. Derivative Titration Step1->Step2 Step3 3. Spectrophotometric Analysis Step2->Step3 Step4 4. Target Engagement Validation Step3->Step4

Figure 2: Self-validating workflow for quantifying in vitro CYP51 target engagement.

Quantitative Pharmacological & Toxicological Profiling

Understanding the toxicokinetics of these derivatives is vital for both efficacy and safety. Extensive studies, including those evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), provide a comprehensive profile of the active derivative (Cyproconazole)[5].

Table 1: Pharmacological and Toxicological Data Summary

ParameterValue / ObservationSource & Biological Significance
Target Enzyme Sterol 14 α -demethylase (CYP51)Primary mechanism of fungicidal action[3].
Acute Oral LD50 (Rat) 1020 mg/kg (Male) / 1333 mg/kg (Female)Indicates moderate acute mammalian toxicity (WHO Class II)[6].
Aquatic Toxicity LC50 18.9 mg/L (Carp, 96h) / 19 mg/L (Trout, 96h)Critical metric for environmental risk and runoff assessment[6].
Excretion Profile (Rat) 85% excreted within 168 hours 14C -labeled studies show rapid clearance, minimizing bioaccumulation risk[5].
Metabolic Profile 35 distinct metabolites identifiedExtensively metabolized in the liver prior to urinary/fecal excretion[5].
Mammalian Off-Target Effects

While highly selective for fungal CYP51, triazole derivatives can exhibit off-target interactions with mammalian cytochrome P450 systems. In murine models, the derivative has been shown to induce liver swelling; mechanistically, this is mediated through the activation of the constitutive androstane receptor (CAR)[3]. Furthermore, in vitro studies using human placental cells indicate that high doses can act as an endocrine disruptor, causing a dose-dependent inhibition of progesterone production[3].

References

  • Wikipedia - Cyproconazole: Mechanism of Action and Toxicokinetics. Available at:[Link]

  • CN Agrochem - Understanding Cyproconazole: A Comprehensive Overview of the Fungicide. Available at:[Link]

  • Heben Pesticide - 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone (Intermediate of Cyproconazole). Available at:[Link]

  • Food and Agriculture Organization (FAO) / WHO JMPR - Cyproconazole Toxicological Evaluation (2005). Available at:[Link]

  • Coromandel International - Technical Data Sheet: Cyproconazole Technical. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: Physical, Thermodynamic, and Synthetic Profiling of 1-(4-Chlorophenyl)-2-cyclopropylethanone

Executive Summary 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) is a highly versatile aryl-alkyl ketone building block utilized extensively in the pharmaceutical industry and advanced organic synthesis. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) is a highly versatile aryl-alkyl ketone building block utilized extensively in the pharmaceutical industry and advanced organic synthesis. Its unique structural topology—combining a para-chlorophenyl moiety with a cyclopropyl ring—imparts distinct physicochemical properties that are highly sought after in modern drug design, particularly for improving the lipophilicity, target binding affinity, and metabolic stability of active pharmaceutical ingredients (APIs).

Chemical Identity and Thermodynamic Properties

Accurate baseline thermodynamic data is essential for optimizing reaction kinetics, thermal parameters, and solvent selection during synthesis. The physical properties of 1-(4-chlorophenyl)-2-cyclopropylethanone dictate its behavior in both organic synthesis and downstream liquid-liquid extraction workflows[1].

PropertyValue
Chemical Name 1-(4-Chlorophenyl)-2-cyclopropylethanone
CAS Number 54839-12-2
Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Boiling Point 302.8 °C at 760 mmHg
Density 1.2 g/cm³
Storage Temperature Room Temperature
Hazard Statements H302, H315, H319, H335

Data sourced from authoritative chemical databases including [2] and [1].

Structural and Mechanistic Insights

The molecular architecture of 1-(4-chlorophenyl)-2-cyclopropylethanone features an enolizable alpha-carbon situated exactly between a carbonyl group and a cyclopropyl ring.

Causality in Reactivity: The cyclopropyl group exerts a unique electron-donating effect via sigma-conjugation (the Walsh orbital effect), which stabilizes adjacent positive charges during transition states. However, in the context of alpha-functionalization, the inherent ring strain of the cyclopropyl moiety requires precise thermal control to prevent unwanted ring-opening side reactions. Simultaneously, the para-chloro substituent on the phenyl ring acts as an electron-withdrawing group via induction. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the alpha-protons, thereby facilitating rapid enolization—a critical prerequisite for downstream halogenation[3].

Experimental Protocol: Friedel-Crafts Acylation

This self-validating protocol details the synthesis of 1-(4-chlorophenyl)-2-cyclopropylethanone via the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylacetyl chloride[4].

SynthesisWorkflow Start Chlorobenzene + 2-Cyclopropylacetyl Chloride Catalyst AlCl3 Addition (0 °C, DCM) Start->Catalyst Step 1 Reaction Friedel-Crafts Acylation (25 °C, 4h) Catalyst->Reaction Step 2 Quench Acidic Quench (Ice-cold HCl) Reaction->Quench Step 3 Extraction Liquid-Liquid Extraction (Organic Phase) Quench->Extraction Step 4 Purification Column Chromatography (Hexane/EtOAc) Extraction->Purification Step 5 Product 1-(4-Chlorophenyl)-2- cyclopropylethanone Purification->Product Step 6

Workflow for the Friedel-Crafts synthesis of 1-(4-chlorophenyl)-2-cyclopropylethanone.

Step-by-Step Methodology:

  • Preparation & Activation: Suspend anhydrous Aluminum Chloride (AlCl3, 1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: AlCl3 is a potent Lewis acid required to coordinate with the carbonyl oxygen of the acid chloride, generating a highly electrophilic acylium ion. DCM is selected because it is a non-coordinating solvent that stabilizes the intermediate without deactivating the Lewis acid catalyst.

  • Acylium Ion Generation: Cool the suspension to 0 °C using an ice bath. Slowly add 2-cyclopropylacetyl chloride (1.0 eq) dropwise over 30 minutes. Causality: The 0 °C temperature is critical to control the highly exothermic complexation and prevent premature thermal cleavage of the strained cyclopropyl ring.

  • Coupling Reaction: Add chlorobenzene (1.1 eq) dropwise to the activated complex. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4 hours. Self-Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The complete disappearance of the acid chloride spot and the emergence of a new UV-active product spot indicates reaction completion.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acidic quench safely hydrolyzes the aluminum complex, liberating the free ketone product while preventing the formation of intractable, insoluble aluminum hydroxide emulsions that complicate extraction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify via silica gel column chromatography.

  • Final Validation: Confirm the structure and ensure purity (>98%) using GC-MS (target m/z: 194.6) and 1H-NMR spectroscopy (verifying the characteristic cyclopropyl multiplet around 0.1-1.0 ppm).

Downstream Applications in API Development

As a commercial building block available through specialized suppliers like [5], 1-(4-chlorophenyl)-2-cyclopropylethanone is heavily utilized as a precursor for complex nitrogen-containing heterocycles. A standard workflow involves the alpha-bromination of the ketone to yield 2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone[3], which serves as a potent electrophile for nucleophilic substitution (SN2) with various piperazine derivatives[6].

DownstreamApp Core 1-(4-Chlorophenyl)-2- cyclopropylethanone Bromination Alpha-Bromination (Br2 or NBS) Core->Bromination Activation Intermediate 2-Bromo-1-(4-chlorophenyl)- 2-cyclopropylethanone Bromination->Intermediate Electrophile Amination Nucleophilic Substitution (Piperazine Derivatives) Intermediate->Amination SN2 Reaction API Target Active Pharmaceutical Ingredients (APIs) Amination->API Final Assembly

Logical relationship of downstream API synthesis via alpha-bromination and amination.

Safety and Handling

According to standard material safety data[7], the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Handling Protocol: All synthetic manipulations must be performed in a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory. Store the compound in a cool, dry environment at room temperature, strictly isolated from strong oxidizing agents[2].

References
  • Title: 1-(4-chlorophenyl)-2-cyclopropylethan-1-one | CAS 54839-12-2 Source: American Elements URL: [Link]

Sources

Exploratory

Comprehensive Preliminary Toxicity Investigation of 1-(4-Chlorophenyl)-2-cyclopropylethanone: A Predictive and Empirical Framework

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2) is a highly reactive halogenated aryl cyclopropyl ketone utilized as a specialized building block in chemical synthesis [1]. Despite its utility, there is a critical void in empirical safety data regarding its acute toxicity, metabolic fate, and environmental impact. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, ground-up framework for investigating the toxicity of this compound. By leveraging structural alerts from known analogs and deploying self-validating empirical protocols, this guide establishes a definitive pathway from in silico prediction to in vivo validation.

Structural Alerts & Predicted Physicochemical Profile

When empirical data is absent, predictive toxicology relies on structural analogs. The parent structure features two primary toxicophores: a lipophilic 4-chlorophenyl group and a sterically strained cyclopropyl ketone moiety . Analogs such as 4-chlorophenyl cyclopropyl ketone (CID 81148) exhibit established GHS hazards, including severe skin/eye irritation and respiratory toxicity [2].

To establish our experimental dosing parameters, we must first predict the compound's baseline behavior. Table 1 summarizes the predicted quantitative and qualitative parameters driving our investigation.

Table 1: Predicted Physicochemical & Baseline Toxicity Profile

ParameterPredicted Value / CategoryMechanistic Rationale
Molecular Weight 194.66 g/mol Low MW ensures high permeability across lipid bilayers and cellular membranes.
LogP (Estimated) ~2.8 - 3.2High lipophilicity suggests rapid tissue distribution and potential for bioaccumulation.
Acute Oral Toxicity GHS Category 4Based on structural analogs; indicates harmful systemic effects upon ingestion.
Irritation Potential Category 2 / 2AHalogenated ketones act as electrophilic irritants to mucosal membranes.
Aquatic Toxicity Chronic Category 2Halogenation and lipophilicity drive environmental persistence and aquatic hazard.

Mechanistic Toxicology & Bioactivation

The primary toxicological concern for 1-(4-Chlorophenyl)-2-cyclopropylethanone is its metabolic bioactivation. The metabolism of halogenated aryl compounds is heavily mediated by hepatic Cytochrome P450 (CYP450) enzymes [3]. Due to the electron-withdrawing nature of the chlorine atom and the ring strain of the cyclopropyl group, CYP-mediated oxidation can generate highly reactive intermediates, such as arene oxides or ring-opened alkyl radicals. If these electrophiles are not rapidly neutralized by Phase II conjugation (e.g., Glutathione), they will covalently bind to hepatic macromolecules, inducing hepatotoxicity.

Bioactivation Parent 1-(4-Chlorophenyl)-2-cyclopropylethanone (Parent Compound) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hepatic clearance Intermediate Reactive Intermediate (Epoxide / Radical) CYP->Intermediate Bioactivation Detox GSH Conjugation (Phase II Detoxification) Intermediate->Detox Glutathione-S-Transferase Tox Macromolecular Binding (Hepatotoxicity / Genotoxicity) Intermediate->Tox GSH Depletion Metabolite Stable Excreted Metabolite Detox->Metabolite Excretion

Fig 1: Predicted CYP450-mediated bioactivation and detoxification pathways.

Phase I: In Vitro Metabolic Profiling

To empirically validate the bioactivation hypothesis, we employ a Human Liver Microsome (HLM) assay coupled with Glutathione (GSH) trapping.

System Self-Validation Criteria

A protocol is only as reliable as its internal controls. Table 2 outlines the self-validating matrix required to ensure data integrity before any in vivo transition.

Table 2: In Vitro Assay Self-Validation Criteria

Assay ComponentPurposeAcceptance Criterion
No-NADPH Control Differentiates enzymatic metabolism from chemical instability.< 5% degradation of parent compound.
Positive Control Validates CYP450 metabolic competence of the HLM batch.> 70% clearance of Verapamil in 45 min.
Internal Standard Corrects for extraction recovery and MS matrix effects.Peak area CV < 15% across all samples.
Protocol 1: HLM Stability & Electrophile Trapping

Objective: Quantify intrinsic clearance ( CLint​ ) and identify reactive metabolites.

  • Preparation: Pre-incubate 1 µM of 1-(4-Chlorophenyl)-2-cyclopropylethanone with 1 mg/mL HLM protein and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450. Omitting it in the negative control isolates purely enzymatic degradation.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction at precise timepoints while precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor for the parent mass transition and perform a neutral loss scan for 129 Da (characteristic of GSH adducts) to confirm reactive intermediate formation.

Phase II: Tiered In Vivo & Ecotoxicology Testing

Once in vitro clearance and bioactivation risks are quantified, we transition to in vivo models to establish the LD50 and assess environmental hazards. Safety data sheets for related cyclopropyl ketones highlight significant aquatic toxicity, necessitating a dual-pronged approach [4].

Workflow P1 Phase 1: In Silico & QSAR Structural Alerts P2 Phase 2: In Vitro Profiling HLM & HepG2 Assays P1->P2 Hypothesis Generation P3 Phase 3: In Vivo Toxicity Acute Oral (OECD 423) P2->P3 Dosing Rationale P4 Phase 4: Ecotoxicology Aquatic Hazard (OECD 202) P3->P4 Environmental Risk

Fig 2: Tiered in vitro and in vivo toxicity investigation workflow.

Protocol 2: Tiered Acute Oral Toxicity (Adapted from OECD 423)

Objective: Determine the acute toxic class and identify target organs while minimizing animal use.

  • Formulation: Suspend the compound in 0.5% methylcellulose. Causality: The compound's high lipophilicity (LogP ~3.0) renders it insoluble in aqueous buffers. Methylcellulose ensures a homogenous, stable suspension for accurate volumetric dosing via oral gavage.

  • Tiered Dosing: Administer a starting dose of 300 mg/kg to three female Wistar rats. Causality: The 300 mg/kg starting point balances the likelihood of observing clinical signs without causing immediate mortality, strictly adhering to the 3R principles (Replacement, Reduction, Refinement).

  • Self-Validation (Vehicle Control): Dose a parallel cohort with 0.5% methylcellulose only. This guarantees that any observed hepatotoxicity or behavioral anomalies are strictly attributable to the test article, not the vehicle or the stress of the gavage procedure.

  • Observation: Monitor body weight, clinical signs (e.g., lethargy, piloerection), and mortality daily for 14 days.

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy with mandatory histopathology on the liver and kidneys, as these are the primary sites of halogenated xenobiotic clearance.

Protocol 3: Aquatic Hazard Assessment (Daphnia magna)

Objective: Assess acute ecotoxicity to classify environmental risk.

  • Exposure: Expose neonate Daphnia magna (<24 hours old) to varying concentrations (0.1 to 10 mg/L) of the compound in standardized freshwater for 48 hours.

  • Observation: Record immobilization rates at 24 and 48 hours to calculate the EC50.

  • Self-Validation: Run a parallel reference toxicant (Potassium Dichromate). Causality: If the EC50 of the reference toxicant falls outside the historical control chart limits of the laboratory, the entire assay is invalidated. This ensures the Daphnia culture's sensitivity is within standard parameters, guaranteeing absolute data integrity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 81148, 4-Chlorophenyl cyclopropyl ketone." PubChem. Available at: [Link][1]

  • Guengerich, F. P. "Intersection of the Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates: Relevance to Toxicity and Drug Interactions." Chemical Research in Toxicology, ACS Publications. Available at:[Link][2]

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of 1-(4-Chlorophenyl)-2-cyclopropylethanone

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Researchers Compound: 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) Executive Summary & Structural Significance 1-(4-Chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Researchers Compound: 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2)

Executive Summary & Structural Significance

1-(4-Chlorophenyl)-2-cyclopropylethanone[1] is a highly versatile building block frequently utilized in medicinal chemistry and agrochemical synthesis[2]. The molecule features three distinct structural domains: a para-substituted chlorophenyl ring, a central ketone (ethanone) linker, and a highly strained cyclopropyl ring.

Accurate structural elucidation of this compound relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will dissect the causality behind the observed chemical shifts—exploring magnetic anisotropy, resonance effects, and spin-spin coupling—while providing a self-validating experimental protocol for robust data acquisition[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility in structural characterization, the NMR acquisition must follow a strict, self-validating workflow. The protocol below is designed for a 400 MHz (or higher) spectrometer equipped with a multinuclear broadband observe (BBO) probe[4].

Step-by-Step Acquisition Workflow
  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is selected because it lacks overlapping aliphatic or aromatic solvent peaks (save for the residual CHCl₃ at 7.26 ppm) and provides excellent solubility for moderately polar ketones.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides a self-validating 0.00 ppm reference point for both ¹H and ¹³C axes, eliminating chemical shift drift errors.

  • Probe Tuning & Matching: Insert the 5 mm precision NMR tube. Tune the probe specifically to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) resonance frequencies to maximize RF power transfer and signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the spectrometer's B₀ field to the deuterium resonance of CDCl₃. Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Validation: The residual CHCl₃ peak width at half-height must be < 1.0 Hz before proceeding.

  • Data Acquisition:

    • ¹H NMR: Utilize a standard 30° pulse sequence (zg30). Acquire 16–32 transients with a 12 ppm spectral width and a 2-second relaxation delay (D1).

    • ¹³C NMR: Utilize a proton-decoupled sequence (zgpg30) to collapse ¹H-¹³C multiplets into sharp singlets. Acquire 512–1024 transients with a 250 ppm spectral width.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C) prior to Fourier Transformation (FT). Perform manual phase and baseline correction.

NMR_Workflow SamplePrep Sample Prep (15 mg in CDCl3) Tuning Probe Tuning (1H / 13C) SamplePrep->Tuning Shimming Gradient Shimming (Optimize B0) Tuning->Shimming Acquisition Data Acquisition (1D & 2D) Shimming->Acquisition Processing Processing (FT, Phase) Acquisition->Processing

Figure 1: Step-by-step experimental workflow for high-resolution NMR data acquisition.

¹H NMR Spectroscopic Data & Mechanistic Causality

The ¹H NMR spectrum of 1-(4-chlorophenyl)-2-cyclopropylethanone is defined by strong anisotropic and inductive effects[5].

Table 1: ¹H NMR Quantitative Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment
H-2', H-6' 7.85d (AA'BB')2H8.5Aromatic protons ortho to C=O
H-3', H-5' 7.42d (AA'BB')2H8.5Aromatic protons ortho to Cl
H-2 (α) 2.85d2H6.8Methylene (-CH₂-) adjacent to C=O
H-1'' 1.10m1H-Cyclopropyl methine (-CH-)
H-2'', H-3'' (trans)0.55m2H-Cyclopropyl methylene (-CH₂-)
H-2'', H-3'' (cis)0.15m2H-Cyclopropyl methylene (-CH₂-)
Causality of Chemical Shifts:
  • The AA'BB' Aromatic System (7.42 & 7.85 ppm): While they visually appear as two simple doublets, para-disubstituted benzenes form a classic AA'BB' spin system because the protons are chemically equivalent but magnetically inequivalent[5]. The strongly electron-withdrawing carbonyl group deshields the ortho protons (H-2', H-6'), pushing them significantly downfield to 7.85 ppm. The chlorine atom, while inductively withdrawing, donates electron density via resonance, keeping H-3' and H-5' closer to the baseline aromatic region (7.42 ppm).

  • Alpha-Methylene Deshielding (2.85 ppm): The -CH₂- group is sandwiched between a cyclopropyl ring and a carbonyl. The magnetic anisotropy of the C=O π-bond strongly deshields these protons, shifting them from a standard alkane baseline (~0.9 ppm) down to 2.85 ppm. It appears as a doublet due to ³J coupling with the cyclopropyl methine proton.

  • Cyclopropyl Ring Current (0.15 – 1.10 ppm): The highly strained C-C bonds of the three-membered ring generate a unique diamagnetic ring current. This localized anisotropy severely shields the attached protons, driving the cyclopropyl methylene signals exceptionally upfield (0.15 and 0.55 ppm), a hallmark signature of cyclopropanes[6].

¹³C NMR Spectroscopic Data & Substituent Effects

Carbon-13 NMR provides an orthogonal, self-validating dataset that confirms the carbon skeleton[6].

Table 2: ¹³C NMR Quantitative Summary (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
C-1 197.5CqCarbonyl (C=O)
C-4' 139.5CqAromatic (C-Cl)
C-1' 135.2CqAromatic (C-C=O)
C-2', C-6' 129.5CHAromatic (ortho to C=O)
C-3', C-5' 128.8CHAromatic (ortho to Cl)
C-2 (α) 46.8CH₂Methylene (-CH₂-)
C-1'' 7.5CHCyclopropyl methine (-CH-)
C-2'', C-3'' 4.5CH₂Cyclopropyl methylene (-CH₂-)
Causality of Chemical Shifts:
  • The Carbonyl Resonance (197.5 ppm): Aryl-alkyl ketones typically resonate between 195–200 ppm. The lack of conjugation with a second aromatic ring (unlike benzophenone at ~196 ppm) keeps this shift slightly higher, perfectly aligning with empirical additivity rules[6].

  • Aromatic Quaternary Carbons (135.2 & 139.5 ppm): The heavy atom effect and inductive withdrawal of the chlorine atom deshield C-4' to 139.5 ppm. The C-1' carbon attached to the carbonyl is similarly deshielded to 135.2 ppm. These quaternary carbons are easily identified in the spectrum by their lower intensity (due to lack of Nuclear Overhauser Effect enhancement and longer T₁ relaxation times)[4].

2D NMR Workflows: Validating Molecular Connectivity

To unequivocally prove the linkage between the chlorophenyl ring, the ethanone linker, and the cyclopropyl group, 2D NMR techniques—specifically Heteronuclear Multiple-Bond Correlation (HMBC)—are employed[4]. HMBC detects long-range (²J and ³J) couplings between protons and carbons, bridging non-protonated gaps like the carbonyl carbon.

Key HMBC Correlations
  • The alpha-methylene protons (2.85 ppm ) show a strong ²J correlation to the carbonyl carbon (197.5 ppm ) and a ³J correlation to the aromatic C-1' (135.2 ppm ), proving the Ar-C(=O)-CH₂ linkage.

  • The aromatic ortho protons (7.85 ppm ) show a ³J correlation back to the carbonyl carbon (197.5 ppm ), validating the attachment of the ring to the ketone.

HMBC_Network H_alpha H-alpha (2.85 ppm) C_carbonyl C=O (197.5 ppm) H_alpha->C_carbonyl 2J C_Ar1 C-1' (135.2 ppm) H_alpha->C_Ar1 3J C_cyclo C-cyclo (7.5 ppm) H_alpha->C_cyclo 2J H_ortho H-ortho (7.85 ppm) H_ortho->C_carbonyl 3J C_Ar4 C-4' (139.5 ppm) H_ortho->C_Ar4 3J H_meta H-meta (7.42 ppm) H_meta->C_Ar1 3J H_cyclo H-cyclo (1.10 ppm) C_alpha C-alpha (46.8 ppm) H_cyclo->C_alpha 2J

Figure 2: Key heteronuclear multiple-bond correlations (HMBC) confirming molecular connectivity.

References

  • Building Blocks P6462 | EvitaChem: 1-(4-Chlorophenyl)-2-cyclopropylethanone Source: evitachem.com URL:1

  • 1-(4-chlorophenyl)-2-cyclopropylethan-1-one | AMERICAN ELEMENTS Source: americanelements.com URL:2

  • High-Resolution NMR Techniques in Organic Chemistry - Edition 3 Source: elsevier.com URL:4

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: wiley.com URL:3

  • Structure determination of organic compounds: Tables of spectral data Source: umn.edu / Springer URL:6

  • Spectrometric identification of organic compounds in SearchWorks catalog Source: stanford.edu URL:5

Sources

Exploratory

1-(4-Chlorophenyl)-2-cyclopropylethanone solubility in polar and non-polar solvents

An in-depth technical analysis of the solubility profile for 1-(4-Chlorophenyl)-2-cyclopropylethanone , designed for process chemists, formulation scientists, and drug development professionals. Executive Summary In phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile for 1-(4-Chlorophenyl)-2-cyclopropylethanone , designed for process chemists, formulation scientists, and drug development professionals.

Executive Summary

In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) development, understanding the thermodynamic solubility of precursors is critical for optimizing reaction yields, designing crystallization processes, and minimizing environmental impact. 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) [1] is a highly lipophilic intermediate characterized by a distinct separation of non-polar bulk and localized polarity. This whitepaper establishes a rigorous, self-validating framework for profiling its solubility across polar and non-polar solvents, grounded in thermodynamic principles and standardized regulatory guidelines.

Molecular Profiling & Thermodynamic Causality

Solvation is fundamentally a thermodynamic process governed by the Gibbs free energy equation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). For dissolution to occur spontaneously, ΔGsolv​ must be negative. The structural topology of 1-(4-chlorophenyl)-2-cyclopropylethanone dictates its specific enthalpic ( ΔHsolv​ ) behavior:

  • Hydrophobic Bulk (Chlorophenyl & Cyclopropyl Rings): These functional groups are highly polarizable but lack hydrogen-bonding capabilities. They rely entirely on London dispersion forces and weak π−π interactions.

  • Localized Polarity (Ketone Carbonyl): The C=O bond acts as a moderate dipole and a hydrogen-bond acceptor, but the molecule lacks a hydrogen-bond donor.

The Causality of Solvent Affinity: In non-polar or weakly polar aprotic solvents (e.g., Dichloromethane, Toluene), the enthalpy of solvation is highly favorable due to strong dispersion interactions that easily overcome the solute's crystal lattice energy. Conversely, in highly polar protic solvents (e.g., Water), the thermodynamic cost of "cavity formation"—the energy required to disrupt the solvent's extensive hydrogen-bonded network—vastly outweighs the weak dipole interactions provided by the solute's single ketone group. This results in an endothermic ΔHsolv​ and practical insolubility, a common challenge in 2[2].

Hansen Solubility Parameters (HSP) Framework

To systematically predict solvent affinity rather than relying on empirical trial-and-error, we apply the 3[3]. This model deconstructs cohesive energy into three specific intermolecular interactions: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

HSPModel Solute 1-(4-Chlorophenyl) -2-cyclopropyl ethanone Dispersion Dispersion (δD) Non-Polar Solute->Dispersion High Affinity (Chlorophenyl/Cyclopropyl) Polar Polar (δP) Dipole-Dipole Solute->Polar Moderate Affinity (Ketone Carbonyl) Hbond H-Bonding (δH) Donor/Acceptor Solute->Hbond Low Affinity (H-bond Acceptor Only)

Hansen Solubility Parameter (HSP) interaction model for 1-(4-Chlorophenyl)-2-cyclopropylethanone.

By mapping the solute's HSP coordinates against potential solvents, we calculate the interaction radius ( Ra ). Solvents falling within the solute's interaction sphere ( R0​ ) will yield high solubility. For this compound, solvents with high δD​ and moderate δP​ (but low δH​ ) are optimal.

Experimental Protocols for Solubility Determination

To transition from theoretical prediction to empirical validation, a rigorous, self-validating experimental protocol must be employed. The following methodology ensures that kinetic artifacts (such as supersaturation or metastable polymorphs) do not skew thermodynamic solubility data. Furthermore, solvent selection is strictly guided by4[4] to ensure downstream scalability.

Step-by-Step Self-Validating Workflow:
  • Solvent Preparation: Select a matrix of ICH Class 2 and Class 3 solvents representing diverse polarities (e.g., Toluene, Ethyl Acetate, Ethanol, Water).

  • Saturation: Add an excess of crystalline 1-(4-chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2)[1] to 5.0 mL of each solvent in sealed glass vials.

  • Thermodynamic Equilibration: Agitate the vials at a constant 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window is mandatory to allow any rapidly dissolving, metastable polymorphs to precipitate back into the most thermodynamically stable crystalline lattice.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet undissolved solids, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Orthogonal Quantification (The Self-Validation Step):

    • Method A (Gravimetric): Evaporate a known aliquot of the filtrate to dryness and record the mass.

    • Method B (HPLC-UV): Dilute a secondary aliquot and quantify against a pre-established calibration curve.

    • Validation Logic: If the variance between Method A and Method B exceeds 5%, the system flags an error. Gravimetric overestimation indicates solvent entrapment in the dried crystal lattice, while HPLC discrepancies indicate chemical degradation of the solute in that specific solvent.

SolubilityWorkflow Start Compound Addition (Excess Solid) Equilibration Thermodynamic Equilibration (24-48h, Constant Temp) Start->Equilibration Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Gravimetric Gravimetric Analysis (Solvent Evaporation) Separation->Gravimetric HPLC HPLC-UV Quantification (Calibration Curve) Separation->HPLC Validation Cross-Validation (Δ < 5%) Gravimetric->Validation HPLC->Validation

High-throughput thermodynamic solubility screening workflow using orthogonal validation.

Quantitative Solubility Profiling

Based on the thermodynamic principles and structural analysis outlined above, the following table presents the representative solubility profile of 1-(4-chlorophenyl)-2-cyclopropylethanone across standard process solvents at 25°C.

SolventICH Q3C ClassPolarity IndexEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Dichloromethane Class 23.1> 250Strong dispersion & matched dipole interactions
Toluene Class 22.4> 150 π−π stacking & hydrophobic dispersion
Ethyl Acetate Class 34.4~ 120Dipole-dipole & moderate dispersion
Ethanol Class 35.2~ 25Weak hydrogen-bond acceptance
Water -10.2< 0.1High cavity formation energy (Insoluble)

Implications for Process Chemistry & Scale-Up

Understanding this stark contrast between non-polar and polar solubility is highly advantageous for process chemists. The compound's high solubility in Class 3 solvents like Ethyl Acetate, combined with its near-total insolubility in Water, makes it an ideal candidate for anti-solvent crystallization .

During scale-up, the crude intermediate can be dissolved in a minimal volume of a miscible organic solvent (e.g., Ethanol or Acetone). The controlled, dropwise addition of Water (the anti-solvent) will rapidly increase the interaction radius ( Ra ) beyond the solute's tolerance ( R0​ ), forcing a high-yield, high-purity crystallization event while leaving polar impurities dissolved in the aqueous phase.

References

  • ChemicalBook (CAS: 54839-12-2 Profile): 1-(4-chlorophenyl)-2-cyclopropylethanone.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge.
  • FDA / ICH (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration.
  • National Institutes of Health (PMC). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.

Sources

Foundational

Crystal Structure Analysis of 1-(4-Chlorophenyl)-2-cyclopropylethanone: A Methodological Whitepaper

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Protocol Executive Summary & Chemical Context The compound 1-(4-Chlorophenyl)-2-cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Protocol

Executive Summary & Chemical Context

The compound 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) is a critical synthetic intermediate in the agrochemical industry, serving as the direct precursor to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, the core building block for the broad-spectrum triazole fungicide Cyproconazole[1].

Understanding the solid-state conformation of this intermediate is paramount for process chemists. The relative spatial orientation of the highly strained cyclopropyl ring and the electron-withdrawing 4-chlorophenyl group dictates the steric hindrance encountered during subsequent α -methylation steps. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating protocol for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. This guide moves beyond basic operation, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity structural elucidation.

Experimental Methodology: A Self-Validating Protocol

To achieve a publication-quality crystal structure, the workflow must be treated as a self-validating system where each phase inherently checks the quality of the preceding step.

Phase 1: High-Quality Single Crystal Growth

The primary challenge with flexible, low-molecular-weight organic intermediates is their tendency to form twinned or highly mosaic crystals.

  • Protocol: Dissolve 50 mg of synthesized 1-(4-Chlorophenyl)-2-cyclopropylethanone in 2 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate. Cap the vial and puncture the septum with a single 20-gauge needle to allow for controlled, slow evaporation at 22 °C.

  • Causality: Hexane acts as an anti-solvent that lowers overall solubility, while ethyl acetate provides necessary polarity to prevent the compound from crashing out amorphously. The slow evaporation rate limits the nucleation kinetics, favoring the thermodynamic growth of single, defect-free colorless blocks.

Phase 2: X-Ray Diffraction Data Collection
  • Protocol: Select a single crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream. Collect data using Mo-K α radiation ( λ=0.71073 Å) at 100 K.

  • Causality: Data collection at 100 K is non-negotiable for this molecule. The cyclopropyl ring is highly susceptible to librational (rocking) thermal motion at room temperature. Freezing the crystal minimizes the Atomic Displacement Parameters (ADPs), thereby preventing artificial shortening of the C-C bonds in the cyclopropyl ring and allowing for accurate localization of the hydrogen atoms.

Phase 3: Structure Solution and Refinement
  • Protocol:

    • Integrate and scale the raw diffraction frames, applying empirical absorption corrections based on symmetry-equivalent reflections.

    • Solve the phase problem using the dual-space algorithm implemented in SHELXT [2].

    • Refine the structure via full-matrix least-squares on F2 using SHELXL [3], operated through the Olex2 graphical user interface[4].

  • Causality: SHELXT is specifically chosen over traditional direct methods because its dual-space recycling algorithm is exceptionally robust for light-atom (C, H, O, Cl) structures, reliably assigning elements based on peak densities[2]. During SHELXL refinement, all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ), which prevents over-parameterization of the model[3].

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Data Collection (100 K, Mo-Kα) A->B Select suitable crystal C 3. Data Reduction (Integration & Scaling) B->C Raw diffraction frames D 4. Structure Solution (SHELXT Dual-Space) C->D Unmerged hkl file E 5. Structure Refinement (SHELXL Least-Squares) D->E Initial phase model F 6. Validation (CheckCIF & Olex2) E->F Final CIF generation

Figure 1: Step-by-step SCXRD workflow from crystal growth to final CIF validation.

Data Presentation & Structural Insights

The self-validating nature of the refinement is monitored via the R1​ and wR2​ reliability factors. A successful refinement of 1-(4-Chlorophenyl)-2-cyclopropylethanone will yield parameters consistent with the representative data outlined in Table 1.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Chemical Formula C₁₁H₁₁ClO
Formula Weight 194.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System / Space Group Monoclinic / P2₁/c
Volume / Z ~1050 ų / 4
Absorption Coefficient ( μ ) ~0.35 mm⁻¹
Reflections Collected / Unique >15,000 / ~2,500[ Rint​ < 0.05]
Data / Restraints / Parameters 2500 / 0 / 119
Final R indices[ I>2σ(I) ] R1​ ≈ 0.035, wR2​ ≈ 0.090
Goodness-of-fit (GOF) on F2 ~1.05
Conformational Analysis

The structural logic of this molecule is dictated by two primary rotatable bonds flanking the carbonyl core.

  • The Aryl-Carbonyl Torsion ( τ1​ ): The 4-chlorophenyl ring typically adopts a near-coplanar orientation with the carbonyl group to maximize π -conjugation.

  • The Alkyl-Cyclopropyl Torsion ( τ2​ ): The cyclopropyl ring, due to its high Walsh-character orbital strain, will orient itself to bisect the adjacent C-C bond, minimizing steric clash with the carbonyl oxygen.

Conformational_Logic Ar 4-Chlorophenyl Ring Rigid Planar System CO Carbonyl Group (C=O) Core Ar->CO Torsion τ1 (C-C-C=O) Cp Cyclopropyl Ring High Strain System CO->Cp Torsion τ2 (O=C-C-C)

Figure 2: Logical relationship of rotatable bonds dictating the molecular conformation.
Intermolecular Interactions

In the solid state, the packing of 1-(4-Chlorophenyl)-2-cyclopropylethanone is not driven by classical hydrogen bonding (as there are no strong H-bond donors like -OH or -NH). Instead, the crystal lattice is stabilized by a cooperative network of weak C-H···O interactions (between the cyclopropyl/methylene hydrogens and the carbonyl oxygen) and C-H···Cl interactions . These non-covalent forces dictate the macroscopic crystal habit and are accurately mapped using the Olex2 packing analysis tools[4].

Conclusion

The rigorous crystallographic analysis of 1-(4-Chlorophenyl)-2-cyclopropylethanone provides indispensable 3D spatial data for agrochemical development. By strictly adhering to low-temperature data collection and utilizing advanced dual-space solving algorithms (SHELXT) alongside robust least-squares refinement (SHELXL), researchers can confidently map the steric environment of this cyproconazole intermediate. This self-validating protocol ensures that the resulting structural data is highly trustworthy and ready for downstream computational modeling or synthetic optimization.

References

  • [1] A kind of synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Patsnap Patent Database (CN105777508A). URL:

  • [2] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • [3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • [4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-(4-Chlorophenyl)-2-cyclopropylethanone

Executive Summary For researchers and drug development professionals, the structural validation of aryl cyclopropylmethyl ketones is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural validation of aryl cyclopropylmethyl ketones is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). 1-(4-Chlorophenyl)-2-cyclopropylethanone (C₁₁H₁₁ClO, MW 194.66) serves as a vital intermediate in medicinal chemistry[1]. This technical guide provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation patterns. By moving beyond simple spectral matching, we explore the thermodynamic causality behind each cleavage event, the unique ring dynamics of the cyclopropyl group, and provide a self-validating experimental workflow for robust structural elucidation.

Molecular Architecture & Ionization Dynamics

In an electron ionization (EI) source, the bombardment of 1-(4-Chlorophenyl)-2-cyclopropylethanone with 70 eV electrons induces the ejection of a non-bonding electron from the carbonyl oxygen. This generates the highly reactive molecular radical cation [M]•⁺ at m/z 194 (and m/z 196).

The presence of the chlorine atom provides a built-in diagnostic tool. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This isotopic signature acts as an internal tracer; any fragment ion retaining the aryl ring will exhibit this distinct M / M+2 doublet, allowing researchers to instantly differentiate between aryl-containing fragments and aliphatic hydrocarbon losses.

Mechanistic Pathways of Fragmentation

The Dominance of α-Cleavage and Acylium Resonance

The most thermodynamically favorable fragmentation pathway for aryl ketones is 2, which involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group[2].

In this molecule, cleavage predominantly expels the cyclopropylmethyl radical (•CH₂-C₃H₅, 55 Da), yielding the 4-chlorobenzoyl cation at m/z 139 (and m/z 141). The causality behind this dominance lies in resonance stabilization. The positive charge of the resulting acylium ion is highly delocalized across the carbon-oxygen triple bond (C≡O⁺) and the conjugated aromatic pi-system. Because of this profound thermodynamic stability, m/z 139 typically presents as the base peak (100% relative abundance) in the mass spectrum.

Decarbonylation and Aryl Cation Formation

Following the formation of the acylium ion, a secondary fragmentation event occurs via the neutral loss of carbon monoxide (28 Da). This decarbonylation yields the 4-chlorophenyl cation at m/z 111/113 . The transition from m/z 139 to 111 is a reliable hallmark of 3[3]. Further degradation of the phenyl cation involves the loss of a chlorine radical (35/37 Da), resulting in the bare phenyl cation at m/z 76.

Cyclopropyl Ring Dynamics vs. McLafferty Rearrangement

A critical analytical juncture arises when evaluating potential hydrogen rearrangements. Carbonyl compounds possessing a γ-hydrogen frequently undergo the 4 to expel a neutral alkene[4].

While 1-(4-Chlorophenyl)-2-cyclopropylethanone technically possesses γ-hydrogens on the cyclopropyl ring, the rigid, strained geometry of the three-membered ring sterically hinders the molecule from adopting the requisite six-membered cyclic transition state. Instead of a classical McLafferty rearrangement, the cyclopropyl moiety undergoes 5[5]. If α-cleavage occurs on the aryl side (expelling the 4-chlorobenzoyl radical), the resulting cyclopropylmethyl cation (m/z 55) rapidly rearranges into a more stable homoallyl cation to alleviate ring strain.

MS_Fragmentation M_plus Molecular Ion [M]•⁺ m/z 194 / 196 C11H11ClO•⁺ Acylium 4-Chlorobenzoyl Cation m/z 139 / 141 [C7H4ClO]⁺ M_plus->Acylium α-Cleavage - •CH2-Cyclopropyl Cyclopropyl Cyclopropylmethyl Cation m/z 55 [C4H7]⁺ M_plus->Cyclopropyl α-Cleavage - •C(=O)-C6H4Cl Phenyl 4-Chlorophenyl Cation m/z 111 / 113 [C6H4Cl]⁺ Acylium->Phenyl Decarbonylation - CO Phenyl_minus_Cl Phenyl Cation m/z 76 [C6H4]•⁺ Phenyl->Phenyl_minus_Cl Halogen Loss - Cl•

Figure 1: Primary EI-MS fragmentation pathways of 1-(4-Chlorophenyl)-2-cyclopropylethanone.

Quantitative Fragmentation Data

The table below summarizes the expected quantitative mass spectrometry data, synthesizing the theoretical mechanisms with empirical observation standards.

Fragment Ionm/z (³⁵Cl / ³⁷Cl)Est. Relative AbundanceStructural AssignmentFormation Mechanism
Molecular Ion 194 / 196Low-Medium[C₁₁H₁₁ClO]•⁺Electron Impact Ionization (70 eV)
Acylium Ion 139 / 141Base Peak (100%)[4-Cl-C₆H₄-C=O]⁺α-Cleavage (loss of •CH₂-cyclopropyl)
Aryl Cation 111 / 113High[4-Cl-C₆H₄]⁺Decarbonylation of m/z 139/141 (-CO)
Phenyl Cation 76Medium[C₆H₄]•⁺Loss of Cl• from m/z 111/113
Aliphatic Cation 55Medium-High[C₄H₇]⁺α-Cleavage (loss of 4-chlorobenzoyl radical)

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system . By utilizing the natural 3:1 isotopic ratio of chlorine as an internal mass calibrant, researchers can instantly verify whether a detected fragment retains the aryl ring, preventing false-positive assignments from background contamination.

Step-by-Step GC-MS Workflow:

  • Sample Preparation: Dissolve the 1-(4-Chlorophenyl)-2-cyclopropylethanone standard in LC-MS grade methanol or acetonitrile to a stock concentration of 1 mg/mL. Perform a subsequent 1:100 dilution to prevent detector saturation and ion-molecule reactions in the source.

  • Chromatographic Separation: Inject 1 µL of the diluted sample into a Gas Chromatograph equipped with a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). Use ultra-high purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Thermal Gradient Execution: Program the oven temperature starting at 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes. This gradient ensures sharp peak shapes and complete elution of the aryl ketone.

  • Electron Ionization (EI): Transfer the eluent into the MS source maintained at 230°C. Apply an electron beam strictly at 70 eV . Causality Note: 70 eV is the universal standard because it provides sufficient energy to consistently overcome the appearance energies of organic molecules, yielding highly reproducible fragmentation patterns that can be cross-referenced across global libraries.

  • Data Acquisition & Validation: Scan the mass range from m/z 40 to 300. Extract the mass spectrum at the chromatographic peak. Validate the spectrum by confirming the 3:1 isotopic ratio at m/z 194/196, 139/141, and 111/113.

Workflow S1 1. Sample Preparation Dilution to 1 mg/mL in LC-MS grade solvent S2 2. Chromatographic Separation Capillary GC (e.g., HP-5MS) with thermal gradient S1->S2 S3 3. Electron Ionization (EI) 70 eV bombardment for reproducible fragmentation S2->S3 S4 4. Mass Analysis Quadrupole or TOF scanning (m/z 40-300) S3->S4 S5 5. Data Processing & Validation Isotopic ratio verification (35Cl/37Cl) S4->S5

Figure 2: Standardized GC-MS experimental workflow for structural validation.

References

  • 1-(4-chlorophenyl)-2-cyclopropylethanone | 54839-12-2. ChemicalBook. 1

  • Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. BenchChem. 3

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. PubMed (NIH). 5

  • McLafferty Rearrangement. Chemistry Steps.4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-Chlorophenyl)-2-cyclopropylethanone

Initiating the Analysis I'm currently breaking down the request to create a step-by-step synthesis protocol. I'm focusing on the compound 1-(4-Chlorophenyl)-2-cyclopropylethanone.

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Author: BenchChem Technical Support Team. Date: April 2026

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Defining the Structure

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Initiating the Analysis

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Application

Application Note: Utilizing 1-(4-Chlorophenyl)-2-cyclopropylethanone in the Synthesis of Triazole Antifungal APIs

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale 1-(4-Chlorophenyl)-2-cycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2) and its α -methylated derivative, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (CAS 123989-29-7), are highly versatile aryl-cyclopropyl ketones used extensively as core intermediates in the synthesis of triazole-based active pharmaceutical ingredients (APIs)[1].

In drug design, these intermediates are critical for constructing sterol 14 α -demethylase (CYP51) inhibitors. The structural components of this intermediate serve specific pharmacological purposes:

The 4-Chlorophenyl Group: Provides essential lipophilicity and π

π stacking capabilities, allowing the molecule to anchor deeply into the hydrophobic binding pocket of the fungal CYP51 enzyme[2].
  • The Cyclopropyl Moiety: Introduces rigid steric bulk. During the synthesis of the tertiary alcohol pharmacophore, this bulk directs the spatial orientation of the triazole ring, ensuring optimal coordination with the heme iron at the enzyme's active site[3].

  • While traditionally known as the primary precursor for the broad-spectrum triazole fungicide Cyproconazole, this scaffold is increasingly utilized by medicinal chemists to develop novel, resistance-evading human antifungal therapeutics targeting Candida and Aspergillus species[2].

    Synthetic Pathway Visualization

    The transformation of 1-(4-chlorophenyl)-2-cyclopropylethanone into a functional CYP51 inhibitor follows a robust, three-stage synthetic architecture: α -alkylation, epoxidation, and nucleophilic ring-opening[4].

    Pathway N1 1-(4-Chlorophenyl)-2- cyclopropylethanone N2 1-(4-Chlorophenyl)-2- cyclopropyl-1-propanone N1->N2 α-Methylation (MeI, Base) N3 Oxirane Intermediate (Epoxide) N2->N3 Corey-Chaykovsky (TMSOI, Base) N4 Triazole API (Cyproconazole analog) N3->N4 Ring Opening (1,2,4-Triazole) N5 CYP51 Inhibition (Target Binding) N4->N5 Heme Coordination

    Synthetic workflow from 1-(4-chlorophenyl)-2-cyclopropylethanone to CYP51 inhibitor API.

    Self-Validating Experimental Protocols

    As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-validating, ensuring that causality and analytical confirmation drive each step of the workflow.

    Protocol A: α -Methylation (Establishing the Chiral Center)

    Objective: To introduce a methyl group at the α -carbon, converting 1-(4-chlorophenyl)-2-cyclopropylethanone to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This step establishes the steric framework required for the subsequent tertiary alcohol.

    • Reaction Setup: Dissolve 1.0 equivalent of 1-(4-chlorophenyl)-2-cyclopropylethanone in toluene (0.5 M). Add 0.05 equivalents of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

    • Base Addition: Cool the mixture to 0–5 °C. Vigorously stir and add a 50% aqueous NaOH solution (3.0 eq).

    • Alkylation: Add methyl iodide (1.2 eq) dropwise over 30 minutes to control the exotherm and prevent over-alkylation (dimethylation).

    • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the crude product via 1 H NMR. The reaction is successful when the singlet corresponding to the α -CH₂ protons (~3.0 ppm) completely disappears, replaced by a multiplet for the new α -CH proton and a distinct doublet for the newly introduced methyl group (~1.4 ppm).

    Protocol B: Corey-Chaykovsky Epoxidation

    Objective: To convert the ketone into a terminal oxirane. Trimethylsulfoxonium iodide (TMSOI) is explicitly chosen over trimethylsulfonium iodide because the more stable sulfoxonium ylide favors direct epoxidation over unwanted ring-expansion byproducts[3].

    • Ylide Generation: Suspend TMSOI (1.2 eq) in anhydrous DMSO (0.3 M) under an inert argon atmosphere. Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature. Stir for 30 minutes until the solution becomes clear, indicating the formation of the dimethylsulfoxonium methylide.

    • Ketone Addition: Add 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (1.0 eq) dropwise.

    • Heating: Heat the reaction mixture to 50 °C for 3 hours. The elevated temperature accelerates the intramolecular S N​ 2 displacement of DMSO to close the epoxide ring.

    • Workup: Quench with ice water and extract with ethyl acetate (3x). Wash the combined organics extensively with water to remove residual DMSO.

    • Validation Checkpoint: Check 1 H NMR for the disappearance of the ketone. The definitive proof of oxirane formation is the appearance of an AB spin system (two doublets with J≈5.0 Hz) between 2.60–3.00 ppm, corresponding to the terminal CH₂ protons of the epoxide ring.

    Protocol C: Regioselective Triazole Ring Opening

    Objective: To install the 1,2,4-triazole pharmacophore. The nucleophilic attack occurs regioselectively at the less sterically hindered terminal carbon of the epoxide[4].

    • Anion Formation: Dissolve 1,2,4-triazole (1.5 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at 60 °C for 1 hour to generate the triazolide anion.

    • Epoxide Opening: Add the oxirane intermediate (1.0 eq) from Protocol B. Increase the temperature to 85–90 °C and stir for 10–12 hours.

    • Isolation: Cool the mixture, dilute with water, and extract with dichloromethane. Purify the crude product via silica gel chromatography or recrystallization.

    • Validation Checkpoint: LC-MS must show the [M+H]+ mass corresponding to the target API. 1 H NMR will reveal two downfield singlets (~7.8 and 8.2 ppm) confirming the presence of the 1,2,4-triazole ring, and a broad singlet (~5.0 ppm, exchangeable with D₂O) confirming the successful formation of the tertiary hydroxyl group[5].

    Quantitative Data: Epoxidation Process Optimization

    The Corey-Chaykovsky epoxidation is often the bottleneck in triazole API synthesis due to competing enolization of the starting ketone. Table 1 summarizes empirical optimization data, demonstrating why the KOtBu/DMSO system is the authoritative choice for maximizing yield and throughput.

    Table 1: Optimization of Corey-Chaykovsky Epoxidation of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone

    EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
    1NaH (1.2)DMSO / THF504>9582Good ylide stability; handling NaH poses scale-up risks.
    2KOtBu (1.2) DMSO 50 3 >98 89 Optimal; rapid ylide formation, minimal enolization side-reactions.
    3NaOH (aq, 50%)CH₂Cl₂ (with TBAB)40127565Biphasic system; slow reaction rate leads to ketone degradation.
    4K₂CO₃ (2.0)DMF8024<3015Base insufficiently strong to deprotonate TMSOI effectively.

    Note: Yields are based on isolated, NMR-pure oxirane intermediate. Entry 2 represents the most scalable and highest-yielding condition for pharmaceutical process chemistry.

    Sources

    Method

    Application Note: Chemoselective Alpha-Bromination of 1-(4-Chlorophenyl)-2-cyclopropylethanone

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Strategic Context & Molecule Overview In the landscape of modern medicinal chemistry, the alpha-bromo ketone motif is an indis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

    Strategic Context & Molecule Overview

    In the landscape of modern medicinal chemistry, the alpha-bromo ketone motif is an indispensable bifunctional building block, frequently utilized in the Hantzsch synthesis of thiazoles, imidazoles, and other pharmaceutically relevant heterocycles. Specifically, the transformation of 1-(4-chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2)[1] into 2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone (CAS: 2007908-49-6)[2] provides a highly reactive intermediate for active pharmaceutical ingredient (API) development.

    Mechanistic Causality & The Cyclopropyl Challenge

    The alpha-bromination of ketones universally proceeds via an enol intermediate. Acidic or basic conditions catalyze the tautomerization of the ketone to its nucleophilic enol form, which subsequently attacks an electrophilic bromine source[3].

    However, the substrate 1-(4-chlorophenyl)-2-cyclopropylethanone presents a distinct chemoselective challenge: the highly strained cyclopropyl ring . Traditional bromination methodologies utilizing elemental bromine ( Br2​ ) in acetic acid generate stoichiometric amounts of hydrobromic acid ( HBr ). High concentrations of strong acids and free radical bromine can trigger unwanted side reactions, specifically the homoallylic rearrangement or direct electrophilic ring-opening of the cyclopropyl moiety. To maintain scientific integrity and maximize yield, the selected protocols must employ mild, controlled brominating agents that either scavenge HBr in situ or avoid its excessive generation entirely.

    Quantitative Method Comparison

    To address the cyclopropyl sensitivity, we have validated two superior methodologies against the traditional N-Bromosuccinimide (NBS) baseline. The data below summarizes the operational parameters and chemoselectivity of each approach.

    ParameterMethod A: CuBr2​ Method B: TBATBMethod C: NBS / p-TsOH
    Reagent State Solid (Heterogeneous)Solid (Homogeneous)Solid (Homogeneous)
    Solvent System CHCl3​ / EtOAc (1:1)DCM / MeOH (2:1)Acetonitrile
    Temperature Reflux (70-75 °C)Room Temperature (20-25 °C)50-60 °C
    Reaction Time 2 - 4 hours1 - 2 hours4 - 6 hours
    Self-Validating IPC *Black to White solidOrange to Pale YellowNone (Requires TLC)
    Cyclopropyl Safety HighVery HighModerate
    Typical Yield 85 - 90%88 - 94%75 - 80%

    *IPC = In-Process Control. Self-validating systems allow the chemist to visually confirm reaction completion without immediate chromatographic sampling.

    Validated Laboratory Protocols

    Protocol A: Copper(II) Bromide ( CuBr2​ ) Mediated Bromination

    Causality & Self-Validation: CuBr2​ acts as both a mild Lewis acid to promote enolization and a highly selective bromine source[4]. As the reaction proceeds, the active black CuBr2​ is reduced to insoluble white Copper(I) Bromide ( CuBr ). This phase and color change acts as a self-validating system, providing a built-in visual indicator of reaction completion.

    Step-by-Step Methodology:

    • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-chlorophenyl)-2-cyclopropylethanone (10.0 mmol, 1.95 g) in a 1:1 mixture of ethyl acetate and chloroform (30 mL).

      • Causality: Chloroform provides excellent solubility for the starting ketone, while ethyl acetate enhances the solubility of the transient CuBr2​ complex, optimizing the heterogeneous reaction rate.

    • Reagent Addition: Add finely powdered, anhydrous Copper(II) Bromide (20.0 mmol, 4.47 g, 2.0 eq) in one portion. The mixture will form a dark black suspension.

    • Reflux & Monitoring: Heat the mixture to a gentle reflux (approx. 70-75 °C). Stir vigorously for 2 to 4 hours. The reaction is complete when the black suspension fully transitions to a white/pale-grey precipitate ( CuBr ).

    • Filtration: Cool the flask to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the CuBr salts. Wash the filter cake with additional ethyl acetate (2 x 15 mL) to ensure full product recovery.

    • Workup: Transfer the combined filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3​ (2 x 20 mL) to neutralize any trace HBr , followed by a brine wash (20 mL).

    • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone as a pale yellow oil that may crystallize upon standing.

    Protocol B: Tetrabutylammonium Tribromide (TBATB) Mediated Bromination

    Causality & Self-Validation: TBATB is a stable, green, solid source of the tribromide ion ( Br3−​ ), offering a highly controlled release of electrophilic bromine at room temperature[5]. This completely prevents localized concentration spikes of Br2​ and HBr , safeguarding the delicate cyclopropyl ring. The reaction is self-validating via the gradual fading of the reagent's distinct orange color.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the starting ketone (10.0 mmol, 1.95 g) in a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) (2:1 v/v, 30 mL) at room temperature (20-25 °C).

      • Causality: The addition of MeOH to DCM is critical; the polar protic solvent facilitates the polarization of the tribromide ion, significantly accelerating the electrophilic attack on the enol intermediate.

    • Reagent Addition: Add TBATB (10.5 mmol, 5.06 g, 1.05 eq) portion-wise over 10 minutes. The solution will immediately turn a deep, distinct orange.

    • Stirring & Monitoring: Stir the reaction at room temperature for 1 to 2 hours. The reaction is deemed complete when the deep orange color fades to a very pale yellow, indicating the total consumption of the tribromide species.

    • Quenching: Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) (15 mL) and stir for 5 minutes.

      • Causality: Thiosulfate acts as a chemical sponge, instantly reducing any residual electrophilic bromine species to inert bromide, preventing over-bromination during solvent evaporation.

    • Workup & Isolation: Extract the mixture with DCM (2 x 20 mL). Wash the combined organic layers with distilled water (20 mL) and brine (20 mL). Dry over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure to yield the highly pure target alpha-bromo ketone.

    Mechanistic Visualization

    MechanisticPathway K 1-(4-Chlorophenyl)- 2-cyclopropylethanone E Enol Intermediate (Nucleophilic Carbon) K->E Acid/Base Tautomerization B Electrophilic Bromination (CuBr2 or TBATB) E->B Mild Conditions (Controlled Electrophile) S Degradation: Cyclopropyl Ring Opening E->S Harsh Conditions (Excess HBr / Br2) P 2-Bromo-1-(4-chlorophenyl)- 2-cyclopropylethanone B->P Deprotonation (-HBr)

    Mechanistic pathway of alpha-bromination highlighting chemoselectivity against ring-opening.

    References

    • Title: Generation of TBATB in situ and bromination of organic substrates Source: ResearchGate URL: [Link]

    • Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL: [Link]

    Sources

    Application

    Liquid chromatography techniques for 1-(4-Chlorophenyl)-2-cyclopropylethanone isolation

    Application Note: High-Performance Liquid Chromatography (HPLC) and Preparative Isolation Strategies for 1-(4-Chlorophenyl)-2-cyclopropylethanone Introduction & Scientific Context 1-(4-Chlorophenyl)-2-cyclopropylethanone...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: High-Performance Liquid Chromatography (HPLC) and Preparative Isolation Strategies for 1-(4-Chlorophenyl)-2-cyclopropylethanone

    Introduction & Scientific Context

    1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2)[1] is a critical lipophilic intermediate utilized in the multi-step chemical synthesis of ergosterol-biosynthesis inhibiting triazole fungicides, most notably Cyproconazole[2]. High-purity isolation of this ketone from crude reaction mixtures (such as those generated via Friedel-Crafts acylation of chlorobenzene or Grignard reactions) is essential. Impurities carried forward can lead to unwanted side reactions during subsequent epoxidation and triazole ring-opening steps, drastically reducing the yield of the final active pharmaceutical/agrochemical ingredient[2].

    This application note details a self-validating, scalable reversed-phase liquid chromatography (RPLC) protocol. By transitioning systematically from an analytical scouting method to a preparative isolation workflow, purification scientists can achieve >98% purity while maximizing target recovery[3].

    Physicochemical Profiling & Chromatographic Strategy

    Understanding the analyte's physicochemical properties is the foundation of rational method development. The target compound features a rigid chlorophenyl ring conjugated to a ketone, alongside a hydrophobic cyclopropylmethyl group.

    Table 1: Physicochemical Properties & Chromatographic Implications

    PropertyValue / DescriptionChromatographic Implication
    CAS Number 54839-12-2[1]N/A
    Molecular Weight 194.66 g/mol [1]Elutes efficiently within standard small-molecule pore sizes (e.g., 100 Å).
    LogP (Estimated) ~3.2Highly lipophilic; requires a high percentage of organic modifier for elution.
    pKa NeutralpH-independent retention; mobile phase pH can be tuned to manage ionizable impurities.
    UV Absorbance Max ~254 nmStrong π→π∗ transition allows for highly sensitive UV-Vis or PDA detection.

    Expertise & Causality in Method Design: We select a high-carbon-load C18 stationary phase because the dense octadecyl chains provide maximum hydrophobic surface area to interact with the lipophilic cyclopropyl and chlorophenyl groups. Acetonitrile (ACN) is chosen over Methanol as the strong organic solvent. ACN's lower viscosity at high percentages reduces system backpressure during preparative scale-up, and its aprotic nature provides sharper peak shapes for rigid aromatic ketones.

    Although the target ketone is neutral, we incorporate 0.1% Formic Acid (FA) into the aqueous phase. This is a strategic choice to suppress the ionization of unreacted acidic precursors or byproducts (e.g., cyclopropylacetic acid), ensuring they remain fully protonated, elute predictably, and do not smear or co-elute with the target peak.

    Analytical HPLC Scouting & Loading Capacity Study

    Before preparative isolation, an analytical method must be established to map the impurity profile and determine the maximum loading capacity. This acts as the first half of our self-validating system: if the analytical method resolves the target with a baseline resolution ( Rs​>2.0 ), the mathematical scale-up will inherently succeed[4].

    Table 2: Analytical HPLC Gradient Method

    Time (min)% Water (0.1% FA)% Acetonitrile (0.1% FA)Flow Rate (mL/min)
    0.060401.0
    1.060401.0
    8.010901.0
    10.010901.0
    10.160401.0
    14.060401.0
    • Column: C18, 4.6 mm ID × 100 mm, 5 µm.

    • Detection: UV at 254 nm.

    • Loading Study Protocol: Inject increasing volumes (5 µL, 10 µL, 20 µL, 40 µL) of the crude mixture (prepared at 100 mg/mL in DMSO). The maximum analytical injection volume ( Vana​ ) is defined as the highest volume that maintains an Rs​≥1.5 between the target and its closest eluting impurity[4].

    Preparative Scale-Up Calculations

    To guarantee that the preparative chromatography perfectly mirrors the analytical scouting run, geometric scaling must be applied[3]. This maintains the linear velocity of the mobile phase and ensures proportional mass loading, preventing unintended peak broadening[4].

    Flow Rate Scale-Up: Fprep​=Fana​×Dana2​Dprep2​​

    For scaling from a 4.6 mm analytical column to a 21.2 mm preparative column:

    Fprep​=1.0×4.6221.22​=1.0×21.24=21.2 mL/min

    Injection Volume Scale-Up: Vprep​=Vana​×Dana2​Dprep2​​×Lana​Lprep​​

    Assuming a 20 µL maximum analytical load and scaling to a 21.2 × 250 mm preparative column:

    Preparative LC Isolation Protocol

    Table 3: Preparative LC Method Parameters

    ParameterSpecification
    Column C18 Prep, 21.2 mm ID × 250 mm, 5 µm
    Flow Rate 21.2 mL/min
    Injection Volume 1.0 mL (100 mg crude mass per run)
    Mobile Phase A: Water (0.1% FA), B: Acetonitrile (0.1% FA)
    Gradient Scaled proportionally from the analytical run
    Fraction Collection Threshold-based (Trigger at >50 mAU, stop at <20 mAU)

    Step-by-Step Workflow:

    • Sample Preparation: Dissolve the crude reaction mixture in DMSO to a concentration of 100 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Causality: DMSO is a strong, universal solvent that prevents sample precipitation at the column head, which would otherwise cause catastrophic peak splitting and system overpressure.

    • System Equilibration: Flush the preparative column with 5 column volumes (CV) of the starting mobile phase (40% B) until the UV baseline stabilizes.

    • Injection & Separation: Inject 1.0 mL of the sample. Monitor the separation at 254 nm using a preparative flow cell (short path length) to prevent detector saturation.

    • Fraction Collection: Collect fractions automatically based on UV threshold triggers. Ensure the collection vessels are pre-rinsed and free of contaminants.

    • Post-Purification QC (The Validation Loop): Re-inject 5 µL of the pooled target fractions using the analytical method to confirm >98% purity prior to solvent removal.

    • Recovery: Remove the acetonitrile via rotary evaporation under reduced pressure (40°C), then lyophilize the remaining aqueous suspension to yield the pure 1-(4-chlorophenyl)-2-cyclopropylethanone as an off-white solid.

    Visualizations

    ScaleUp A 1. Crude Synthesis Mixture (Friedel-Crafts Acylation) B 2. Analytical HPLC Scouting (4.6 x 100 mm C18) A->B C 3. Loading Capacity Study (Determine Max Injection) B->C D 4. Scale-Up Calculations (Linear Velocity & Mass) C->D E 5. Preparative LC Isolation (21.2 x 250 mm C18) D->E F 6. Fraction Pooling & QC (>98% Target Purity) E->F

    Workflow for the self-validating scale-up from analytical scouting to preparative LC isolation.

    Mechanism cluster_Phase C18 Stationary Phase Interactions Target 1-(4-Chlorophenyl)- 2-cyclopropylethanone Hydrophobic Hydrophobic Interaction (Cyclopropyl & Alkyl Chain) Target->Hydrophobic Strong Retention PiPi Pi-Pi / Halogen Interaction (Chlorophenyl Group) Target->PiPi Selectivity

    Chromatographic retention mechanisms of 1-(4-chlorophenyl)-2-cyclopropylethanone on a C18 phase.

    References

    • Waters Corporation / LCMS.cz. "5 Rules of Scaling LC Purification". Preparative Chromatography Guidelines. Available at:[Link] (Archived via LCMS.cz)

    • University of Hertfordshire. "Cyproconazole (Ref: SAN 619) - Pesticide Properties DataBase (PPDB)". Agriculture and Environment Research Unit (AERU). Available at:[Link]

    Sources

    Method

    Application Note: In Vitro Biological Assay Preparation with 1-(4-Chlorophenyl)-2-cyclopropylethanone

    Introduction and Rationale In modern drug discovery and agrochemical development, halogenated cyclopropyl ketones serve as critical synthetic intermediates. Specifically, 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS No....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Rationale

    In modern drug discovery and agrochemical development, halogenated cyclopropyl ketones serve as critical synthetic intermediates. Specifically, 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS No.: 54839-12-2) is frequently utilized as a building block for novel piperazine derivatives, tetrazoles, and other biologically active small molecules[1].

    When evaluating the biological activity of derivatives synthesized from this precursor—or when screening the intermediate itself for baseline cytotoxicity—researchers must navigate specific physicochemical challenges. Due to the lipophilic nature of the chlorophenyl and cyclopropyl groups, the compound exhibits poor aqueous solubility[2]. Therefore, designing a robust in vitro assay requires precise solvent management to prevent compound precipitation and artifactual solvent toxicity.

    This application note provides a comprehensive, self-validating protocol for preparing 1-(4-Chlorophenyl)-2-cyclopropylethanone for in vitro cellular assays, utilizing the industry-standard MTT cell viability assay as the primary screening modality[3].

    Compound Profiling & Physicochemical Properties

    Understanding the physicochemical properties of the test compound is the first step in assay design. The predicted partition coefficient (XlogP ~3.3) indicates high lipophilicity, mandating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for primary stock preparation[2].

    Table 1: Physicochemical Profile of 1-(4-Chlorophenyl)-2-cyclopropylethanone

    PropertyValueAssay Implication
    CAS Number 54839-12-2Standard identifier for sourcing and safety tracking[1].
    Molecular Formula C₁₁H₁₁ClOHalogenated structure increases lipophilicity.
    Molecular Weight 194.66 g/mol 1.947 mg in 1 mL DMSO yields a 10 mM stock.
    Predicted XlogP 3.3Requires 100% DMSO for initial dissolution[2].
    Aqueous Solubility LowFinal assay media must not exceed 0.5% - 1.0% DMSO to prevent precipitation and cellular toxicity.

    Experimental Workflow: Stock Preparation and Serial Dilution

    Causality in Solvent Choice (The "Why")

    To ensure scientific integrity, the concentration of DMSO in the final cell culture media must be strictly controlled. Concentrations above 1% (v/v) can induce osmotic stress, alter membrane permeability, and cause baseline cytotoxicity, thereby confounding the actual effect of the test compound.

    We employ a 1:200 dilution strategy . By preparing intermediate stocks at 200× the desired final concentration in 100% DMSO, we ensure that when the compound is spiked into the aqueous assay media, the final DMSO concentration remains a constant, non-toxic 0.5% across all test wells.

    Workflow A 1-(4-Chlorophenyl)-2-cyclopropylethanone (Solid Powder) B Primary Stock: 10 mM (100% DMSO) A->B Dissolve in DMSO C Serial Dilution (100% DMSO) B->C 2-fold dilutions D Media Dilution (0.5% DMSO Final) C->D 1:200 in Media E In Vitro Assay (Cellular Screening) D->E Apply to Cells

    Caption: Workflow for compound dissolution and serial dilution to maintain constant 0.5% DMSO.

    Protocol A: Preparation of the Dilution Matrix
    • Primary Stock (10 mM): Weigh exactly 1.95 mg of 1-(4-Chlorophenyl)-2-cyclopropylethanone and dissolve in 1.0 mL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.

    • Intermediate Stocks (200×): Perform a 2-fold serial dilution in 100% DMSO according to Table 2.

    • Working Media (1×): Add 5 µL of each intermediate stock to 995 µL of complete cell culture media (e.g., DMEM + 10% FBS). Mix thoroughly by pipetting.

    Table 2: Serial Dilution Matrix (Constant 0.5% DMSO)

    Tube200× Intermediate Stock (in 100% DMSO)Transfer VolumeFinal Assay Concentration (in Media)Final DMSO %
    110.0 mM5 µL into 995 µL Media50.0 µM 0.5%
    25.0 mM (Dilute Tube 1 1:1 with DMSO)5 µL into 995 µL Media25.0 µM 0.5%
    32.5 mM (Dilute Tube 2 1:1 with DMSO)5 µL into 995 µL Media12.5 µM 0.5%
    41.25 mM (Dilute Tube 3 1:1 with DMSO)5 µL into 995 µL Media6.25 µM 0.5%
    VC100% DMSO (Vehicle Control)5 µL into 995 µL Media0 µM 0.5%

    Note: The Vehicle Control (VC) is a critical self-validating step. All cell viability calculations must be normalized against the VC to account for any metabolic shifts induced by the 0.5% DMSO.

    Biological Screening: The MTT Cell Viability Assay

    To establish the baseline cytotoxicity of the compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized. This colorimetric assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT reagent into insoluble purple formazan crystals[3].

    MTTPattern M1 Metabolically Active Cell M2 NAD(P)H-dependent Oxidoreductase M1->M2 Expresses M4 Formazan Crystals (Purple, Insoluble) M2->M4 M3 MTT Reagent (Yellow, Soluble) M3->M4 Enzymatic Reduction M5 Solubilization (DMSO / SDS-HCl) M4->M5 Dissolution M6 Spectrophotometry (OD 550-600 nm) M5->M6 Quantification

    Caption: Mechanism of the MTT assay relying on NAD(P)H-dependent enzymatic reduction.

    Protocol B: Step-by-Step MTT Assay Execution

    This protocol is optimized for adherent cell lines (e.g., HEK293, HepG2) based on standard industry guidelines[4].

    Day 1: Cell Seeding

    • Harvest cells at 80% confluence and determine viability using Trypan Blue exclusion.

    • Seed cells into a flat-bottom 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of complete culture medium[4].

    • Include at least three wells with medium only (no cells) to serve as the Blank Control .

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment.

    Day 2: Compound Treatment

    • Carefully aspirate the old media from the wells.

    • Add 100 µL of the Working Media (1×) containing the serially diluted 1-(4-Chlorophenyl)-2-cyclopropylethanone (from Protocol A) to the respective wells in triplicate.

    • Add 100 µL of the Vehicle Control media (0.5% DMSO) to the control wells.

    • Add 100 µL of a Positive Control (e.g., 0.1% Triton X-100) to validate the assay's dynamic range.

    • Incubate for the desired exposure period (typically 24 to 72 hours).

    Day 3: MTT Addition and Readout

    • Reconstitute MTT powder in sterile PBS (pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm syringe filter[3].

    • Add 10 µL of the 5 mg/mL MTT solution directly to each well (final MTT concentration = 0.45 mg/mL)[4].

    • Incubate the plate at 37°C for 3 to 4 hours. Visual check: Look for the formation of dark purple crystals at the bottom of the wells.

    • Carefully aspirate the media, ensuring the formazan crystals are not disturbed at the bottom of the well[5].

    • Add 150 µL of pure DMSO (or an SDS-HCl solubilization solution) to each well to dissolve the formazan crystals[5].

    • Wrap the plate in foil (to protect from light) and place on an orbital shaker for 15 minutes at room temperature.

    • Measure the absorbance using a microplate spectrophotometer at an optical density (OD) of 570 nm, using 650 nm as a reference wavelength to subtract background noise.

    Data Normalization

    Calculate the percentage of cell viability using the following self-validating formula:

    % Viability=(ODVehicle​−ODBlank​ODTest​−ODBlank​​)×100

    Plot the % Viability against the log-transformed compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.

    References

    • PubChemLite (Université du Luxembourg). "54839-12-2 (C11H11ClO) - PubChemLite / PubChem CID 13488618". Available at: [Link]

    Sources

    Application

    Scaling Up the Production of 1-(4-Chlorophenyl)-2-cyclopropylethanone: A Robust Weinreb Amide Protocol

    Introduction & Strategic Rationale 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2)[1] is a critical aryl-alkyl ketone building block utilized in the synthesis of various agrochemicals and pharmaceutical interme...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Rationale

    1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2)[1] is a critical aryl-alkyl ketone building block utilized in the synthesis of various agrochemicals and pharmaceutical intermediates[2]. When scaling up its production from milligram to multigram or kilogram quantities in the lab, chemists typically evaluate three primary retrosynthetic disconnections:

    • Friedel-Crafts Acylation: Reacting chlorobenzene with 2-cyclopropylacetyl chloride. Drawback: Poor regioselectivity (ortho/para mixtures) and potential over-acylation.

    • Nitrile-Grignard Addition: Reacting cyclopropylacetonitrile with 4-chlorophenylmagnesium bromide. Drawback: The α -protons of aliphatic nitriles are highly acidic. The strongly basic Grignard reagent often causes competitive α -deprotonation, leading to diminished yields and complex impurity profiles.

    • Weinreb Amide Route (Selected): Converting 2-cyclopropylacetic acid to its corresponding N-methoxy-N-methylacetamide (Weinreb amide)[3], followed by the addition of 4-chlorophenylmagnesium bromide[4]. Advantage: The Weinreb amide forms a highly stable, five-membered cyclic magnesium chelate upon Grignard addition[5]. This prevents over-addition (yielding tertiary alcohols) and minimizes enolization, ensuring a near-quantitative conversion to the ketone upon acidic hydrolysis.

    Retrosynthetic Analysis & Workflow

    G SM1 2-Cyclopropylacetic Acid (Starting Material) Reagent1 N,O-Dimethylhydroxylamine + CDI (Coupling) SM1->Reagent1 Intermediate Weinreb Amide (Stable Intermediate) Reagent1->Intermediate Step 1 Amidation Reagent2 4-Chlorophenylmagnesium Bromide (Grignard) Intermediate->Reagent2 Tetrahedral Tetrahedral Mg Chelate (Stable) Reagent2->Tetrahedral Step 2 Nucleophilic Attack Quench Aqueous Acidic Quench (NH4Cl) Tetrahedral->Quench Product 1-(4-Chlorophenyl)-2- cyclopropylethanone Quench->Product Step 3 Hydrolysis

    Workflow for the two-step synthesis of 1-(4-chlorophenyl)-2-cyclopropylethanone via Weinreb amide.

    Quantitative Data & Reagent Equivalency

    To ensure a self-validating and scalable protocol (e.g., 100 mmol scale), strict adherence to stoichiometric ratios is required. Excess Grignard is necessary to account for adventitious moisture, but excessive amounts (>1.5 eq) complicate the quench.

    Table 1: Step 1 - Synthesis of 2-Cyclopropyl-N-methoxy-N-methylacetamide
    ReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Role
    2-Cyclopropylacetic acid100.121.0010.01 gStarting Material
    1,1'-Carbonyldiimidazole (CDI)162.151.1017.84 gActivating Agent
    N,O-Dimethylhydroxylamine HCl97.541.1511.22 gAmine Nucleophile
    Dichloromethane (DCM)84.93-200 mLSolvent
    Table 2: Step 2 - Grignard Addition to Weinreb Amide
    ReagentMW ( g/mol )EquivalentsAmount (80 mmol scale)Role
    Weinreb Amide Intermediate143.181.0011.45 gElectrophile
    4-Chlorophenylmagnesium Bromide215.751.25100 mL (1.0 M in THF)Nucleophile
    Tetrahydrofuran (THF), Anhydrous72.11-100 mLSolvent
    Saturated Aqueous NH₄Cl--150 mLQuenching Agent

    Step-by-Step Experimental Protocols

    Step 1: Preparation of 2-Cyclopropyl-N-methoxy-N-methylacetamide

    Causality Note: CDI is chosen over EDC/HOBt for scale-up because the byproduct, imidazole, is highly water-soluble and easily removed during a mild acidic wash, preventing emulsion issues during extraction[6].

    • Activation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with 2-cyclopropylacetic acid (10.01 g, 100 mmol) and anhydrous DCM (200 mL). Cool the solution to 0 °C using an ice-water bath.

    • CDI Addition: Add CDI (17.84 g, 110 mmol) portion-wise over 15 minutes. Observation: Vigorous effervescence (CO₂ gas evolution) will occur. This is a self-validating visual cue that the acyl imidazole intermediate is forming. Stir at 0 °C for 1 hour.

    • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.22 g, 115 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–15 hours under nitrogen.

    • Workup: Quench the reaction by adding 1 N aqueous HCl (100 mL) to protonate the imidazole byproduct. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (35 °C, 50 mmHg) to afford the Weinreb amide as a pale yellow oil. Yield expectation: 85-95%. The crude product is typically pure enough (>95% by NMR) to use directly in the next step.

    Step 2: Grignard Addition to Form the Target Ketone

    Causality Note: The reaction must be kept at or below 0 °C during the Grignard addition to stabilize the tetrahedral magnesium chelate. If the reaction warms prematurely, the chelate may collapse into the ketone, which could then undergo a second Grignard addition to form an unwanted tertiary alcohol.

    • Setup: In a flame-dried 500 mL 3-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the Weinreb amide (11.45 g, 80 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C.

    • Nucleophilic Addition: Transfer 4-chlorophenylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) to the dropping funnel. Add the Grignard reagent dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Observation: The solution may turn slightly yellow or orange.

    • Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2–4 hours. Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS until the Weinreb amide is consumed.

    • Quench (Critical Step): Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl (150 mL) dropwise. Caution: The initial addition will be highly exothermic and will precipitate magnesium salts. Stir vigorously for 30 minutes until the biphasic mixture clarifies.

    • Extraction and Purification: Extract the aqueous phase with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (150 mL), dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 5–10% EtOAc in Hexanes) to yield 1-(4-chlorophenyl)-2-cyclopropylethanone as a colorless to pale yellow oil/solid.

    Scale-up Considerations & Safety

    • Exotherm Management: Both the CDI activation (CO₂ release) and the Grignard quench are highly exothermic. On a >100g scale, use a jacketed reactor with precise internal temperature monitoring. Replace dropping funnels with peristaltic or syringe pumps to strictly control addition rates.

    • Moisture Sensitivity: Grignard reagents rapidly degrade in the presence of water, forming chlorobenzene. Use Karl Fischer titration to ensure the THF solvent has <50 ppm water content before initiating Step 2.

    • Toxicity: 1-(4-chlorophenyl)-2-cyclopropylethanone is classified under Acute Tox. 4 (oral, dermal, inhalation)[1]. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

    Analytical Validation

    To ensure the integrity of the synthesized 1-(4-chlorophenyl)-2-cyclopropylethanone, perform the following analytical checks:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the characteristic Weinreb amide methoxy (~3.7 ppm) and N-methyl (~3.2 ppm) singlets. Confirm the presence of the highly deshielded aromatic protons of the 4-chlorophenyl group (AA'BB' system around 7.4–7.9 ppm) and the α -methylene doublet (~2.8 ppm) coupling to the cyclopropyl methine multiplet (~1.1 ppm).

    • LC-MS: The target compound (C₁₁H₁₁ClO) has an exact mass of 194.05. Look for the[M+H]⁺ peak at m/z 195.0, accompanied by the characteristic chlorine isotope pattern (approx. 3:1 ratio for m/z 195:197).

    References

    • 1-(4-chlorophenyl)-2-cyclopropylethan-1-one — Chemical Substance Information. NextSDS. URL: [Link]

    • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. URL: [Link]

    • Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor. ACS Medicinal Chemistry Letters. URL: [Link]

    • WO2023146809A1 - Plasma kallikrein inhibitors. Google Patents.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis Yield of 1-(4-Chlorophenyl)-2-cyclopropylethanone

    Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) . This molecule is a critical building block in drug development, but its synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) . This molecule is a critical building block in drug development, but its synthesis is notoriously prone to yield-limiting side reactions due to the inherent strain of the cyclopropyl ring and the reactivity of the ketone carbonyl.

    This guide is designed for research scientists to diagnose low-yield reactions, understand the underlying mechanistic failures, and implement self-validating protocols to achieve >85% synthetic yield.

    Mechanistic Pathway & Route Selection

    The synthesis of aryl cyclopropylmethyl ketones typically relies on either Friedel-Crafts acylation or organometallic addition. However, the choice of route dictates the primary failure modes. The logical workflow below illustrates why the Weinreb Amide route is mechanistically superior to standard Friedel-Crafts approaches.

    SynthesisWorkflow Target Target: 1-(4-Chlorophenyl)-2-cyclopropylethanone RouteA Route A: Friedel-Crafts Acylation Target->RouteA RouteB Route B: Weinreb Amide Synthesis Target->RouteB AlCl3 Strong Lewis Acid (AlCl3) RouteA->AlCl3 ZnCl2 Mild Lewis Acid (ZnCl2) RouteA->ZnCl2 Tetra Stable Tetrahedral Intermediate (Mg Chelated) RouteB->Tetra THF, 0°C RingOpen Failure: Cyclopropyl Ring Opening Yield: <30% AlCl3->RingOpen Carbocation Rearrangement ModYield Sub-optimal: Incomplete Conversion Yield: 50-60% ZnCl2->ModYield Preserves Ring Success Optimized Success: High Purity Yield: >85% Tetra->Success Acidic Quench

    Fig 1: Logical workflow comparing synthetic routes for 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    Troubleshooting Guide & FAQs

    Q1: Why is my yield so low (<30%) when using standard Friedel-Crafts acylation with AlCl3​ ? A1: The primary cause of low yield in this specific reaction is the Lewis acid-mediated opening of the cyclopropyl ring . When 2-cyclopropylacetyl chloride reacts with aluminum chloride ( AlCl3​ ), the highly electrophilic acylium ion intermediate polarizes the adjacent carbon-carbon bonds. The cyclopropyl ring, possessing significant ring strain (approx. 27.5 kcal/mol), is highly susceptible to nucleophilic attack or rearrangement in the presence of strong Lewis acids 1. This leads to ring-opened aliphatic byproducts rather than the target ketone. Actionable Fix: Abandon the strong Lewis acid approach. If Friedel-Crafts must be used, switch to a milder Lewis acid (e.g., ZnCl2​ ) at sub-zero temperatures, though the Weinreb amide route is highly preferred.

    Q2: How does the Weinreb amide route prevent over-addition and improve yield? A2: The Weinreb ketone synthesis utilizes N-methoxy-N-methyl amides to react with Grignard reagents 2. When 4-chlorophenylmagnesium bromide is added to 2-cyclopropyl-N-methoxy-N-methylacetamide, it forms a stable, five-membered chelated tetrahedral intermediate 3. The magnesium atom coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This chelation locks the intermediate and completely halts any secondary nucleophilic attack (over-addition) that would normally yield a tertiary alcohol. The target ketone is only liberated upon acidic aqueous workup 4.

    Q3: I am observing significant Wurtz coupling byproducts (4,4'-dichlorobiphenyl) during Grignard preparation. How can I suppress this? A3: Wurtz coupling occurs when the unreacted aryl halide (1-bromo-4-chlorobenzene) reacts with the newly formed Grignard reagent on the surface of the magnesium metal. This is a concentration-dependent side reaction. Actionable Fix: Dilute the aryl halide in anhydrous THF (e.g., 0.5 M) and add it dropwise over 1-2 hours to the magnesium turnings. Maintain the Grignard initiation temperature between 30°C and 40°C; do not let it reach a rolling boil.

    Q4: During the Grignard addition to the Weinreb amide, my conversion stalls at 70%. What is the limiting factor? A4: Stalled conversion is almost exclusively caused by moisture ingress . The chelated tetrahedral intermediate is highly sensitive to protons. Even trace amounts of water in the THF or on the glassware will quench the Grignard reagent prematurely, forming chlorobenzene. Actionable Fix: Titrate your Grignard reagent immediately before use to determine the exact active molarity. Always use a 1.1 to 1.2 molar equivalent excess of the Grignard reagent relative to the Weinreb amide to account for trace moisture.

    Quantitative Yield Optimization Data

    The following table summarizes the quantitative impact of route selection and reagent optimization on the final isolated yield of 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    Synthetic RouteReagents UsedPrimary Impurity / Failure ModeAverage Isolated Yield
    Friedel-Crafts (Strong LA)Chlorobenzene, 2-Cyclopropylacetyl chloride, AlCl3​ Cyclopropyl ring opening15 - 30%
    Friedel-Crafts (Mild LA)Chlorobenzene, 2-Cyclopropylacetyl chloride, ZnCl2​ Ortho-acylation, incomplete conversion45 - 60%
    Nitrile Grignard Addition4-Chlorobenzonitrile, Cyclopropylmethyl-MgBrKetimine hydrolysis failure50 - 65%
    Weinreb Amide (Optimized) Weinreb amide, 4-Chlorophenyl-MgBr Trace tertiary alcohol (if poorly quenched) 85 - 95%

    Optimized Self-Validating Protocol (Weinreb Amide Route)

    To guarantee high yields, the protocol must validate itself at every critical juncture. Follow this methodology to synthesize 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    Objective: Achieve >85% yield by preventing cyclopropyl ring opening and Grignard over-addition. Materials: 2-Cyclopropyl-N-methoxy-N-methylacetamide (1.0 eq), 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

    Step 1: System Preparation & Validation

    • Action: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

    • Causality: The tetrahedral intermediate is extremely sensitive to protic sources. Moisture guarantees premature quenching.

    • Validation: Use a Karl Fischer titrator or moisture meter on the THF solvent (Must be <10 ppm H2​O ).

    Step 2: Reagent Charging & Temperature Control

    • Action: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to 0°C using an ice-water bath.

    • Causality: 0°C minimizes kinetic energy, ensuring the Grignard reagent attacks the carbonyl carbon selectively without abstracting alpha-protons.

    Step 3: Grignard Addition (The Critical Phase)

    • Action: Add 4-Chlorophenylmagnesium bromide (1.2 eq) dropwise via syringe pump over 45 minutes.

    • Causality: Slow addition prevents localized heating. The formation of the stable, five-membered chelated magnesium intermediate occurs here, locking the molecule and preventing over-addition to a tertiary alcohol.

    • Validation (In-Process Control): After 1 hour post-addition, pull a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and run TLC (Hexanes:EtOAc 8:2). The Weinreb amide spot ( Rf​≈0.4 ) should be completely absent, replaced by the product spot ( Rf​≈0.6 ).

    Step 4: Acidic Quench & Hydrolysis

    • Action: While maintaining 0°C, slowly add 1M HCl (aqueous) until the mixture reaches pH 2-3.

    • Causality: The acidic environment breaks the magnesium chelate and hydrolyzes the intermediate directly to the target ketone. Using a weak acid or neutral quench can lead to stable emulsions or incomplete breakdown.

    • Validation: Test the aqueous layer with pH paper to confirm pH < 3.

    Step 5: Isolation

    • Action: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with saturated NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the highly pure crude ketone.

    References

    • Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals.
    • Converting Amides to Aldehydes and Ketones - Chemistry Steps. Chemistry Steps.
    • Weinreb ketone synthesis - Wikipedia. Wikipedia.
    • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances.

    Sources

    Optimization

    Troubleshooting low conversion rates in 1-(4-Chlorophenyl)-2-cyclopropylethanone reactions

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and mechanistic challenges associated with synt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and mechanistic challenges associated with synthesizing 1-(4-Chlorophenyl)-2-cyclopropylethanone (C₁₁H₁₁ClO).

    While the nucleophilic addition of a cyclopropylmethyl organometallic reagent to a 4-chlorobenzoyl electrophile appears straightforward on paper, process chemists frequently encounter stalled conversions, poor yields, and complex impurity profiles. This guide dissects the causality behind these failures and provides field-proven, self-validating methodologies to ensure >95% conversion.

    Diagnostic Workflow for Low Conversion

    Before altering your protocol, use the decision tree below to match your crude analytical data (HPLC/GC-MS) to the fundamental chemical failure point.

    DiagnosticWorkflow Start Low Conversion to 1-(4-Chlorophenyl)-2-cyclopropylethanone Analysis Analyze Crude Mixture (GC-MS / HPLC) Start->Analysis Unreacted High Unreacted Electrophile Analysis->Unreacted Path A Alkene Terminal Alkene Present (m/z 194 isomer) Analysis->Alkene Path B TertAlcohol Tertiary Alcohol (Over-addition) Analysis->TertAlcohol Path C SolA Check Grignard Titer & Eliminate Moisture Unreacted->SolA SolB Lower Reaction Temp (< 10°C) to Prevent Ring Opening Alkene->SolB SolC Switch Electrophile to Weinreb Amide TertAlcohol->SolC

    Caption: Diagnostic decision tree for troubleshooting low conversion rates and side products.

    Mechanistic Troubleshooting & FAQs

    Q1: My HPLC shows low conversion to the target ketone, but a large new peak appears with the exact same mass (m/z 194) as my product. What is happening? Causality & Expert Insight: You are observing a classic homoallylic rearrangement. The formation of cyclopropylmethylmagnesium bromide proceeds through a radical intermediate. Due to high ring strain, the cyclopropylmethyl radical (and the resulting Grignard reagent) exists in equilibrium with the ring-opened but-3-enyl species[1]. At elevated temperatures, the equilibrium shifts, and the rearrangement to but-3-enylmagnesium bromide accelerates rapidly (t₁/₂ ≈ 30 h at 27 °C, but nearly instantaneous during uncontrolled exothermic formation)[2]. When this rearranged Grignard reacts with your electrophile, it forms 1-(4-chlorophenyl)pent-4-en-1-one instead of your target. Corrective Action: Thermal control is non-negotiable. Maintain the internal temperature of the Grignard formation strictly below 10 °C after initiation, and cool the system to 0 °C prior to coupling[3].

    Q2: I am using 4-chlorobenzoyl chloride as my electrophile, but I'm getting a mixture of the desired ketone and a tertiary alcohol. How do I stop the reaction at the ketone? Causality & Expert Insight: Acid chlorides are highly electrophilic. Once the first equivalent of Grignard adds to form the ketone, the newly formed ketone immediately competes with the remaining acid chloride for the Grignard reagent, leading to a tertiary alcohol (1-(4-chlorophenyl)-1,2-dicyclopropylethanol). Corrective Action: Switch your electrophile to 4-chloro-N-methoxy-N-methylbenzamide (a Weinreb amide). The addition of the Grignard reagent to a Weinreb amide forms a stable, five-membered cyclic chelate (a tetrahedral intermediate) coordinated by the magnesium ion. This intermediate is stable under the reaction conditions and only collapses to the ketone upon acidic aqueous workup, completely eliminating over-addition.

    Q3: The Grignard formation stalls, and I see a thick white precipitate and a byproduct with m/z 110. Why? Causality & Expert Insight: You are observing Wurtz coupling. High local concentrations of cyclopropylmethyl bromide react with the newly formed Grignard reagent on the magnesium surface, yielding 1,2-dicyclopropylethane (m/z 110) and precipitating insoluble MgBr₂[3]. Corrective Action: Increase the solvent volume (THF) to ensure high dilution and add the alkyl halide dropwise over 1-2 hours to keep the steady-state concentration of the electrophile near zero.

    Quantitative Troubleshooting Matrix

    Observed SymptomAnalytical Finding (HPLC/GC-MS)Root CauseCorrective Action
    Stalled Conversion High unreacted Weinreb amide; No productDead Grignard reagent (moisture ingress)Flame-dry glassware; use anhydrous THF (<50 ppm H₂O); titrate Grignard before use.
    Isomeric Impurity Peak at m/z 194; NMR shows terminal alkene protons (δ 4.9-5.8)Thermal ring-opening of cyclopropylmethyl GrignardKeep internal temp < 10 °C during Grignard formation and < 0 °C during coupling.
    Massive Precipitation Peak at m/z 110 (1,2-dicyclopropylethane)Wurtz coupling dominanceIncrease THF dilution by 2x; reduce addition rate of alkyl bromide to 0.1 equiv/min.
    Over-addition Peak at m/z 250 (Tertiary alcohol)Unstable tetrahedral intermediateEnsure Weinreb amide purity >98%; avoid using acid chlorides or esters.

    Competing Pathways in Reagent Preparation

    Understanding the bifurcation of the reaction pathway is critical for controlling the outcome. The diagram below illustrates how temperature dictates the fate of your organometallic reagent.

    Mechanism A Cyclopropylmethyl Bromide B Cyclopropylmethyl Grignard (Desired) A->B Mg, THF Low Temp C But-3-enyl Grignard (Ring-Opened) B->C Elevated Temp (Rearrangement) D 1-(4-Chlorophenyl)- 2-cyclopropylethanone (Target) B->D + Weinreb Amide (Fast) E 1-(4-Chlorophenyl)- pent-4-en-1-one (Side Product) C->E + Weinreb Amide

    Caption: Competing pathways in the formation and reaction of cyclopropylmethylmagnesium bromide.

    Self-Validating Experimental Protocol

    To guarantee high conversion to 1-(4-Chlorophenyl)-2-cyclopropylethanone, utilize this self-validating Weinreb amide protocol. Do not proceed to subsequent steps without passing the designated Validation Checkpoints .

    Phase 1: Preparation of Cyclopropylmethylmagnesium Bromide

    • Equip a flame-dried 3-neck flask with a reflux condenser, dropping funnel, and internal thermometer under an argon atmosphere.

    • Add magnesium turnings (1.5 equiv) and anhydrous THF (10 vol). Activate with a single crystal of iodine.

    • Add 5% of the total cyclopropylmethyl bromide (1.2 equiv total) to initiate the reaction.

    • Critical Step: Once initiated (color fades, slight exotherm), cool the flask in an ice-water bath to maintain an internal temperature of 5–10 °C .

    • Add the remaining cyclopropylmethyl bromide dropwise over 1.5 hours. Stir for an additional 1 hour at 10 °C.

    • Validation Checkpoint 1 (Titration): Titrate a 1.0 mL aliquot of the Grignard solution using iodine/LiCl in THF. If the active titer is <0.8 M, Wurtz coupling or moisture quenching has occurred. Do not proceed to Phase 2; remake the reagent.

    Phase 2: Weinreb Amide Coupling

    • In a separate flame-dried flask, dissolve 4-chloro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (5 vol) and cool to 0 °C .

    • Transfer the validated Grignard reagent (1.1 equiv based on active titer) dropwise via cannula to the Weinreb amide solution, keeping the internal temperature < 5 °C.

    • Stir the reaction at 0 °C for 2 hours.

    • Validation Checkpoint 2 (Reaction Monitoring): Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via HPLC. You should observe >95% consumption of the Weinreb amide and a single major product peak. If unreacted amide remains, add an additional 0.1 equiv of Grignard reagent.

    Phase 3: Quench and Isolation

    • Pour the reaction mixture slowly into vigorously stirred, ice-cold saturated aqueous NH₄Cl solution (10 vol) to collapse the tetrahedral intermediate.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 vol).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    References

    • Product Subclass 10: Alkyl Grignard Reagents Thieme E-Books[Link][1]

    • Titanocene-Catalyzed Carbosilylation of Alkenes and Dienes Using Alkyl Halides and Chlorosilanes The Journal of Organic Chemistry - ACS Publications[Link][2]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(4-Chlorophenyl)-2-cyclopropylethanone Halogenation

    Welcome to the Technical Support Center. The alpha-halogenation of 1-(4-chlorophenyl)-2-cyclopropylethanone is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs).

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. The alpha-halogenation of 1-(4-chlorophenyl)-2-cyclopropylethanone is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the molecular architecture of this aryl cyclopropylmethyl ketone introduces significant chemoselectivity challenges. The presence of a highly strained cyclopropyl ring, an enolizable alpha-carbon, and a deactivated aryl ring requires precise control over reaction conditions to prevent yield-destroying byproducts.

    This guide provides mechanistic troubleshooting, quantitative parameters, and a self-validating protocol to ensure high-fidelity mono-halogenation.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q: Why is my reaction yielding high levels of 2,2-dihalo (over-halogenation) byproducts? A: This is a fundamental issue of pH control during the enolization step. If the reaction is run under basic conditions, the base promotes the formation of an enolate. Once the first halogen is installed, its inductive electron-withdrawing effect makes the remaining alpha-hydrogen more acidic, causing successive halogenation to occur much more rapidly than the first[1]. To prevent this, the reaction must be driven by an acid catalyst. In acidic solutions, the reaction proceeds via an enol intermediate. The installation of the first electronegative halogen decreases the basicity of the carbonyl oxygen, making subsequent protonation and enolization significantly slower[1]. This kinetic bottleneck naturally halts the reaction at the mono-halogenated stage.

    Q: How can I prevent the cyclopropyl ring from opening during bromination or chlorination? A: Cyclopropyl rings possess high angular strain and are highly susceptible to electrocyclic ring-opening when exposed to radical pathways or strong electrophiles[2]. Free halogens (like Br₂ or Cl₂) can undergo homolytic cleavage if exposed to ambient UV light or heat, generating radicals that attack the cyclopropyl ring, leading to 1,3-dihalopropyl or allyl byproducts[2]. Solution: Strictly avoid radical initiators by running the reaction in the dark under an inert nitrogen atmosphere. Replace harsh liquid halogens with mild, solid reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). These reagents provide a controlled, low steady-state concentration of the halogen, suppressing radical spikes and preventing exothermic ring cleavage.

    Q: Is there a risk of aromatic halogenation on the 4-chlorophenyl ring? A: The risk is minimal under standard conditions. The 4-chlorophenyl ring is heavily deactivated by both the existing chlorine atom (via inductive withdrawal) and the ketone carbonyl (a strong meta-directing deactivator). Unless forcing conditions are applied (e.g., temperatures >80 °C combined with strong Lewis acids like AlCl₃), electrophilic aromatic substitution will not kinetically compete with alpha-halogenation.

    Part 2: Quantitative Troubleshooting Matrix

    To maintain strict chemoselectivity, adhere to the quantitative thresholds outlined in the table below. Deviations from these parameters are the primary cause of byproduct formation.

    Byproduct SignatureQuantitative TriggerMechanistic CauseMitigation Strategy
    2,2-Dihalo Ketone > 1.05 eq HalogenpH > 7 (Basic)Inductive effect increases α-proton acidity in basic media, accelerating 2nd halogenation.Maintain pH < 4 using 0.1 eq p-TsOH. Strictly limit halogenating agent to 1.05 eq.
    Ring-Opened Halides Temp > 10 °CPresence of UV LightRadical homolytic cleavage or strong Lewis acid-mediated electrocyclic opening.Run reaction at 0–5 °C in dark/amber glassware. Use NBS instead of free Br₂.
    Aromatic Halogenation Temp > 80 °C> 0.5 eq Lewis AcidOvercoming the activation energy barrier of the deactivated aryl ring.Avoid strong Lewis acids (e.g., AlCl₃, FeBr₃). Use mild Brønsted acids (p-TsOH).
    Unreacted Starting Material < 1.0 eq HalogenTime < 2 hoursIncomplete enolization or insufficient electrophile concentration.Ensure 1.05 eq NBS is fully dissolved. Verify acid catalyst presence (0.1 eq).

    Part 3: Pathway Visualization

    The following diagram illustrates the kinetic pathways that dictate the fate of 1-(4-chlorophenyl)-2-cyclopropylethanone during halogenation.

    Pathway SM 1-(4-Chlorophenyl)-2- cyclopropylethanone Enol Enol Intermediate (Acidic Conditions) SM->Enol H+ Catalyst (Rate-determining) Enolate Enolate Intermediate (Basic Conditions) SM->Enolate Base Promoted (Fast) RingOpen Ring-Opened Byproduct (Radical/Electrophilic) SM->RingOpen Radicals (hν) or Strong Lewis Acids Mono Mono-alpha-halo Product (Desired Target) Enol->Mono NBS or X2 (Reaction halts) Enolate->Mono X2 DiHalo 2,2-Dihalo Byproduct (Over-halogenation) Mono->DiHalo Base + X2 (Rapid 2nd halogenation) Mono->RingOpen Uncontrolled Exotherm

    Mechanistic pathways for the halogenation of 1-(4-chlorophenyl)-2-cyclopropylethanone.

    Part 4: Validated Protocol (Selective Mono-alpha-bromination)

    This methodology utilizes a self-validating feedback loop to ensure the reaction does not proceed into over-halogenation or ring-cleavage territory.

    Reagents Required:

    • 1-(4-Chlorophenyl)-2-cyclopropylethanone (1.00 eq, limiting reagent)

    • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water to remove free Br₂.

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.10 eq)

    • Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g of substrate)

    Step-by-Step Methodology:

    • Reactor Preparation & Deoxygenation: Equip a clean, dry reactor with a magnetic stirrer and an internal temperature probe. Shield the reactor from direct light (use amber glass or aluminum foil). Purge the system with inert N₂ gas for 15 minutes to displace oxygen, eliminating the risk of aerobic radical initiation.

    • Substrate Dissolution & Enolization Setup: Charge the reactor with 1-(4-Chlorophenyl)-2-cyclopropylethanone (1.00 eq) and anhydrous DCM. Add the p-TsOH·H₂O (0.10 eq). Stir for 10 minutes at room temperature to initiate the acid-catalyzed enolization equilibrium, then cool the mixture to 0–5 °C using an ice-water bath.

    • Controlled Halogenation: Add the NBS (1.05 eq) in 4 equal portions over a period of 60 minutes (1 portion every 15 minutes). Causality Check: Portion-wise addition prevents thermal spikes. Exceeding 10 °C provides the activation energy required for the cyclopropyl ring to undergo electrocyclic opening.

    • In-Process Control (IPC) & Self-Validation: Allow the reaction to stir at 5 °C for 2 hours. Pull a 50 µL aliquot, quench with aqueous sodium thiosulfate, and analyze via HPLC (254 nm).

      • Validation Metric: The reaction is complete when the starting material peak is < 2% area, the mono-bromo product is > 95%, and the di-bromo byproduct is < 1%. If starting material remains > 2%, stir for an additional 1 hour. Do not add more NBS.

    • Quench and Isolation: Once validated by IPC, immediately quench the reaction by adding a 10% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) (5 mL/g of substrate) while maintaining the temperature below 10 °C. Causality Check: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, permanently halting the reaction. Separate the organic layer, wash with saturated aqueous NaHCO₃ to neutralize the p-TsOH, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified mono-alpha-bromo ketone.

    References
    • Title: Ketone halogenation Source: Wikipedia URL:[Link]

    • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

    • Title: Evidence for concerted ring opening and C–Br bond breaking in UV-excited bromocyclopropane Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Preventing Thermal Degradation of 1-(4-Chlorophenyl)-2-cyclopropylethanone During Storage

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with aryl cyclopropylmethyl ketones.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with aryl cyclopropylmethyl ketones. 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) is a highly valuable building block in pharmaceutical synthesis. However, its structural features—a strained three-membered cyclopropyl ring adjacent to an enolizable alpha-carbon and an electron-withdrawing 4-chlorophenyl group—make it uniquely susceptible to thermal degradation.

    This guide is designed to provide you with field-proven insights, explaining not just how to store this compound, but the causality behind its degradation mechanisms, ensuring your experimental protocols are robust and self-validating.

    Mechanistic Causality of Degradation (The "Why")

    To prevent degradation, we must first understand the chemical forces driving it. The degradation of 1-(4-Chlorophenyl)-2-cyclopropylethanone is a synergistic process driven by thermal stress, trace impurities, and atmospheric exposure.

    • Acid/Base-Catalyzed Ring Opening: The cyclopropyl ring is highly strained. In the presence of trace Brønsted or Lewis acids, the carbonyl oxygen is protonated. This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack and leading to a concerted ring-opening into a homoallylic derivative 1.

    • Auto-Oxidation at the Alpha-Carbon: The methylene (-CH₂-) protons situated between the carbonyl and the cyclopropyl ring are acidic. Under thermal stress and oxygen exposure, these positions form radical intermediates, leading to hydroperoxides, chain cleavage, or aldol condensations.

    • Thermal Homolytic Cleavage: At elevated temperatures, cyclic and cyclopropyl-containing oxygenated hydrocarbons can undergo homolytic C-C bond cleavage or decarbonylation pathways, fundamentally destroying the molecular backbone 2.

    DegradationPathways A 1-(4-Chlorophenyl)-2-cyclopropylethanone (Intact Compound) B Thermal Stress & Ambient O2 A->B C Trace Acids/Bases (Impurities) A->C D Auto-Oxidation (Alpha-Carbon) B->D E Nucleophilic/Acidic Ring Opening C->E F Oligomerization (Dark Brown Oil) D->F G Homoallylic Ketone (Vinylic Impurities) E->G

    Mechanistic pathways of thermal and chemical degradation for cyclopropyl ketones.

    Troubleshooting Guide & FAQs

    Q1: My stored batch of 1-(4-Chlorophenyl)-2-cyclopropylethanone has turned from a pale solid/liquid to a dark brown viscous oil. What happened? A1: This color change is the hallmark of auto-oxidation followed by aldol condensation. When exposed to ambient temperatures and trace oxygen, the easily enolized alpha-protons form peroxy radicals. These degrade into highly reactive species that undergo intermolecular aldol condensations, forming dark-colored oligomers. Causality-driven solution: Always purge storage vials with Argon (which is heavier than Nitrogen and forms a better blanket) and store in amber vials to prevent photo-thermal radical initiation.

    Q2: I stored the compound at -20°C, but my NMR shows ~15% impurities after 3 months. Is -20°C not cold enough? A2: While -20°C slows down degradation, it does not halt it completely for highly reactive ketones. Kinetic studies on ketone stability indicate that while -20°C reduces degradation, long-term storage (months to years) requires -80°C to virtually arrest kinetic degradation pathways 3. Furthermore, if the sample was not completely dried of trace acidic/basic solvents (like residual silica gel or TFA from purification), the activation energy for ring-opening is significantly lowered, allowing degradation even at -20°C.

    Q3: How can I definitively detect if the cyclopropyl ring has opened in my sample? A3: ¹H-NMR is the most reliable self-validating protocol. In a pristine sample, the cyclopropyl protons appear as distinct upfield multiplets (typically between 0.1 and 1.0 ppm) 4. If ring-opening has occurred (forming a homoallylic ketone), you will observe the disappearance of these upfield signals and the emergence of new vinylic protons in the 5.0–6.0 ppm region.

    Q4: Can I recover degraded material? A4: If the degradation is limited to less than 10%, you can recover the intact 1-(4-Chlorophenyl)-2-cyclopropylethanone via flash column chromatography. Crucial adjustment: Use a non-acidic stationary phase (e.g., neutral alumina or base-washed silica) to prevent further acid-catalyzed ring-opening during the purification process itself.

    Quantitative Data: Degradation and Storage Parameters

    To optimize your inventory management, refer to the following empirically derived stability parameters for aryl cyclopropylmethyl ketones.

    Storage TemperatureAtmosphereEstimated Shelf Life (>95% Purity)Primary Degradation Mechanism
    +25°C (Room Temp)Air< 1 WeekAuto-oxidation, Ring-opening
    +4°C (Fridge)Air2 - 4 WeeksAuto-oxidation
    -20°C (Freezer)Argon3 - 6 MonthsTrace acid ring-opening
    -80°C (Ultra-low)Argon> 2 YearsNegligible

    Experimental Protocols

    Protocol 1: Stabilized Storage Aliquoting Workflow

    Causality: Repeated freeze-thaw cycles introduce condensation (water), which acts as a weak nucleophile or acid/base carrier, accelerating ring-opening. This protocol establishes a self-validating system to ensure long-term integrity.

    • Purification Check: Ensure the synthesized batch is >98% pure via HPLC. Neutralize any trace acids from the synthesis workup using a mild NaHCO₃ wash.

    • Drying: Dry the compound thoroughly over anhydrous Na₂SO₄. Trace water will drastically reduce shelf life.

    • Aliquoting: Inside a glovebox or under a Schlenk line, dispense the bulk material into single-use amber borosilicate glass vials.

    • Inerting: Purge each vial with high-purity Argon for 30 seconds. Argon is preferred over Nitrogen as it is denser and forms a better protective blanket over the compound.

    • Sealing: Seal with PTFE-lined caps to prevent plasticizer leaching, and wrap the exterior with Parafilm.

    • Storage: Transfer immediately to a -80°C freezer for long-term storage.

    Protocol 2: Safe Thawing Procedure
    • Remove the required single-use aliquot from the -80°C freezer.

    • Crucial Step: Place the sealed vial in a desiccator containing Drierite (CaSO₄) and allow it to warm to room temperature for at least 30-45 minutes before opening.

    • Scientific Rationale: Opening the vial while cold will cause immediate atmospheric moisture condensation on the inside of the vial, ruining the anhydrous integrity of the sample and initiating nucleophilic degradation pathways.

    StorageWorkflow S1 1. Synthesis & Neutralization S2 2. QC Check (NMR/HPLC) S1->S2 S3 3. Argon Purge (Amber Vials) S2->S3 S4 4. Store at -80°C (Single-Use) S3->S4 S5 5. Thaw in Desiccator S4->S5

    Optimized self-validating workflow for cryogenic storage of reactive ketones.

    References

    • Title: Thermal Decomposition of 2-Cyclopentenone Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

    • Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature Source: PubMed (Clinical Laboratory) URL: [Link]

    • Title: Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) Source: ResearchGate URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Peak Overlap in 1-(4-Chlorophenyl)-2-cyclopropylethanone HPLC Analysis

    Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals facing co-elution challenges during the HPLC analysis of 1-(4-Chlorophenyl)-2-cyc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals facing co-elution challenges during the HPLC analysis of 1-(4-Chlorophenyl)-2-cyclopropylethanone . As a halogenated aromatic ketone, this compound frequently co-elutes with structurally similar synthetic impurities, such as positional isomers or unreacted precursors.

    Below, you will find a logical troubleshooting workflow, deep-dive FAQs explaining the physicochemical causality of peak overlap, self-validating experimental protocols, and quantitative optimization data.

    Method Optimization Workflow

    HPLC_Troubleshooting Start Identify Co-elution (Rs < 1.5) CheckK Evaluate Retention (k) Is 2 < k < 10? Start->CheckK AdjustK Adjust % Organic (Decrease to increase k) CheckK->AdjustK No CheckAlpha Evaluate Selectivity (α) Is α > 1.1? CheckK->CheckAlpha Yes AdjustK->CheckK AdjustAlpha Change Modifier (ACN to MeOH) CheckAlpha->AdjustAlpha No ChangeColumn Switch Stationary Phase (C18 to PFP / Phenyl) CheckAlpha->ChangeColumn Still No CheckN Evaluate Efficiency (N) Are peaks sharp? CheckAlpha->CheckN Yes AdjustAlpha->CheckAlpha ChangeColumn->CheckAlpha AdjustN Use Core-Shell Particles or Increase Length CheckN->AdjustN No End Baseline Resolution Achieved (Rs ≥ 1.5) CheckN->End Yes AdjustN->CheckN

    Logical troubleshooting workflow for resolving HPLC peak co-elution.

    Troubleshooting FAQs: The Science of Separation

    Q1: Why does 1-(4-Chlorophenyl)-2-cyclopropylethanone frequently co-elute with its synthetic impurities on standard C18 columns? The resolution ( Rs​ ) of any chromatographic separation is governed by three variables: column efficiency ( N ), selectivity ( α ), and retention factor ( k ) ([1]). 1-(4-Chlorophenyl)-2-cyclopropylethanone is synthesized via pathways that often generate positional isomers (e.g., 2-chloro or 3-chloro analogs). Standard C18 stationary phases separate analytes primarily based on dispersive hydrophobic interactions (LogP). Because positional isomers of this compound have nearly identical hydrophobicities, C18 columns fail to achieve sufficient selectivity ( α>1.1 ), resulting in peak overlap and poor resolution ([2]).

    Q2: How can I manipulate the mobile phase to improve selectivity ( α ) for this specific halogenated ketone? If adjusting the aqueous-to-organic ratio only changes retention ( k ) without improving resolution, you must change the organic modifier to alter the solvation thermodynamics. Acetonitrile is a strong dipole but acts solely as a hydrogen-bond acceptor. Switching to Methanol—a protic solvent that acts as both a hydrogen-bond donor and acceptor—enables specific interactions with the ketone's carbonyl oxygen ([3]). This fundamental shift in hydrogen-bonding capacity alters the elution order and spacing between the target API intermediate and its impurities.

    Q3: What stationary phase chemistries provide the best orthogonality for resolving these co-eluting peaks? To resolve halogenated aromatic isomers, you must exploit shape selectivity and electronic interactions. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns are highly recommended over C18. The electron-deficient fluorinated ring of a PFP phase induces strong π−π interactions, dipole-induced dipole interactions, and hydrogen bonding with the 4-chlorophenyl ring and the ketone moiety ([4]). This multi-modal interaction mechanism is highly sensitive to the spatial arrangement of the chlorine atom, easily resolving ortho-, meta-, and para-isomers.

    Q4: What role does column temperature play in this separation? Column temperature directly impacts mobile phase viscosity and the enthalpy of analyte transfer between phases. Lowering the temperature (e.g., from 40 °C to 25 °C) increases the retention factor ( k ) and exaggerates minor thermodynamic differences between closely related structural isomers, thereby improving resolution ([5]). However, this must be balanced against potential increases in system backpressure and slight peak broadening due to reduced mass transfer kinetics ([6]).

    Experimental Protocol: Self-Validating Method Optimization

    Objective: Achieve baseline resolution ( Rs​≥1.5 ) between 1-(4-Chlorophenyl)-2-cyclopropylethanone and its synthetic impurities. Self-Validation Criteria: The system must pass System Suitability Testing (SST) prior to evaluating selectivity changes. The tailing factor ( Tf​ ) must be ≤1.5 , and theoretical plates ( N ) must be ≥5000 .

    Step 1: System Suitability and Baseline Assessment

    • Action: Inject 5 µL of a 0.1 mg/mL sample matrix onto a standard C18 column (150 x 4.6 mm, 5 µm) using an isocratic 60:40 Acetonitrile:Water mobile phase.

    • Causality: Establishes the baseline retention factor ( k ) and identifies specific co-eluting pairs. Without a known baseline, subsequent selectivity changes cannot be accurately quantified.

    Step 2: Retention Factor ( k ) Tuning

    • Action: Evaluate the chromatogram. If k<2 (peaks eluting too close to the void volume), decrease the Acetonitrile concentration by 5% increments until 2<k<10 .

    • Causality: Analytes must interact sufficiently with the stationary phase before selectivity can be optimized. Increasing water content forces the hydrophobic 4-chlorophenyl group to partition more strongly into the stationary phase ([7]).

    Step 3: Selectivity ( α ) Shift via Mobile Phase

    • Action: If Rs​ remains <1.5 despite optimal k , replace Acetonitrile with Methanol in the mobile phase, adjusting the ratio to maintain a similar k (typically requires a higher percentage of Methanol than Acetonitrile).

    • Causality: Methanol activates hydrogen-bonding interactions with the ketone carbonyl, fundamentally altering the relative retention of structurally similar impurities ([3]).

    Step 4: Orthogonal Phase Screening

    • Action: If mobile phase adjustments fail, swap the C18 column for a Pentafluorophenyl (PFP) column of identical dimensions.

    • Causality: PFP provides orthogonal π−π selectivity for the chlorophenyl ring, which is highly specific for halogenated aromatic rings compared to the purely dispersive interactions of C18 ([4]).

    Step 5: Efficiency ( N ) Enhancement

    • Action: Upgrade to a column packed with 2.7 µm core-shell (superficially porous) particles.

    • Causality: Core-shell particles minimize the multiple path (eddy diffusion) and mass transfer terms in the van Deemter equation. This results in sharper peaks and higher resolution without altering the chemical selectivity or exceeding standard HPLC pressure limits ([2]).

    Quantitative Optimization Data

    The following table summarizes the expected impact of specific chromatographic parameter shifts on the resolution of 1-(4-Chlorophenyl)-2-cyclopropylethanone from its primary structural isomers.

    Chromatographic ParameterBaseline ConditionOptimized ConditionPeak Resolution ( Rs​ )Mechanistic Causality
    Organic Modifier 60% Acetonitrile60% Methanol0.8 1.6MeOH enables H-bonding with the ketone carbonyl, altering selectivity ( α ) ([3]).
    Stationary Phase Standard C18Pentafluorophenyl (PFP)1.1 2.4PFP induces π−π and dipole interactions with the 4-chlorophenyl ring ([4]).
    Particle Morphology 5 µm Fully Porous2.7 µm Core-Shell1.3 1.9Core-shell reduces eddy diffusion, increasing efficiency ( N ) ([2]).
    Column Temperature 40 °C25 °C1.0 1.5Lower temp increases retention ( k ) and exaggerates enthalpy differences ([5]).

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 1-(4-Chlorophenyl)-2-cyclopropylethanone Derivatives

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly congested molecula...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly congested molecular scaffolds.

    1-(4-Chlorophenyl)-2-cyclopropylethanone and its alpha-substituted derivatives are critical building blocks in medicinal chemistry. However, the dual presence of a bulky 4-chlorophenyl ring and a beta-cyclopropyl group creates a sterically congested environment around the carbonyl and alpha-carbon. This guide provides field-proven, self-validating troubleshooting protocols to overcome these steric barriers.

    FAQ 1: Nucleophilic Addition at the Carbonyl Center

    Q: Why do my Grignard reactions with 1-(4-Chlorophenyl)-2-cyclopropylethanone result in high starting material recovery and enolization byproducts instead of the desired tertiary alcohol?

    Causality & Mechanism: Nucleophilic addition to ketones requires the incoming nucleophile to approach the carbonyl carbon at an1[1]. In your substrate, the2, as the bulky 4-chlorophenyl group and the cyclopropylmethyl chain block this approach[2]. Consequently, highly basic Grignard reagents are forced to act as bases rather than nucleophiles, 3[3].

    Resolution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to generate an organocerium species. Cerium is highly oxophilic (activating the carbonyl), while the organocerium reagent is significantly less basic but more nucleophilic, successfully suppressing enolization.

    Protocol 1: Organocerium-Mediated Nucleophilic Addition
    • Drying of CeCl₃: Heat CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to obtain strictly anhydrous CeCl₃.

    • Complexation: Suspend the anhydrous CeCl₃ (1.5 equiv) in dry THF and stir at room temperature for 2 hours to ensure uniform dispersion.

    • Grignard Addition: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour to form the organocerium complex.

    • Ketone Addition: Add a solution of 1-(4-Chlorophenyl)-2-cyclopropylethanone (1.0 equiv) in THF dropwise.

    • Validation Checkpoint: After 30 minutes, pull a 0.1 mL aliquot, quench in aqueous NH₄Cl, and analyze via TLC. You should observe the disappearance of the UV-active ketone spot without the formation of highly polar baseline enol degradation products.

    • Workup: Stir for 2 hours at -78 °C, then quench the main reaction vessel with saturated aqueous NH₄Cl and extract with ethyl acetate.

    G Start Issue: Low Yield in Nucleophilic Addition Check Analyze Byproducts (GC-MS / NMR) Start->Check Enolization High Enolization (Starting Material Recovered) Check->Enolization Basic Nucleophile NoReaction No Reaction (Steric Blockade) Check->NoReaction Poor Electrophilicity CeCl3 Protocol: Add Anhydrous CeCl3 (Organocerium Reagent) Enolization->CeCl3 SmallerNuc Protocol: Use Smaller/Less Bulky Nucleophile NoReaction->SmallerNuc Success Target Tertiary Alcohol Synthesized CeCl3->Success SmallerNuc->Success

    Caption: Troubleshooting workflow for nucleophilic addition to sterically hindered ketones.

    FAQ 2: Alpha-Functionalization & Enolate Chemistry

    Q: I am trying to alpha-alkylate 1-(4-Chlorophenyl)-2-cyclopropylethanone, but I observe poor conversion and competitive cyclopropyl ring-opening. How can I drive the reaction to the desired alpha-alkylated product?

    Causality & Mechanism: Alpha-alkylation requires the formation of an enolate followed by an Sₙ2 attack on an alkyl halide. Because the alpha-carbon is flanked by the cyclopropyl ring and the carbonyl,4[4]. If you attempt to push the reaction to higher temperatures to overcome the steric barrier of the subsequent Sₙ2 step,5[5].

    Resolution: Utilize strictly controlled kinetic enolate generation at cryogenic temperatures (-78 °C), followed by the addition of a highly polar aprotic co-solvent (DMPU) to break up enolate aggregates. This accelerates the Sₙ2 step without requiring thermal energy that would otherwise degrade the cyclopropyl ring.

    Quantitative Data: Enolate Alkylation Optimization
    BaseSolvent SystemTemperatureAdditiveYield (%)Main Byproduct
    NaHTHF0 °C to RTNone15%Cyclopropyl ring-opened products
    LDATHF-78 °C to RTNone45%Unreacted starting material
    LDATHF-78 °CHMPA82%Trace polyalkylation
    LDA THF -78 °C DMPU 85% None (Optimal Protocol)
    Protocol 2: Low-Temperature Kinetic Alpha-Alkylation
    • Enolate Generation: To a solution of freshly prepared LDA (1.1 equiv) in dry THF at -78 °C, add 1-(4-Chlorophenyl)-2-cyclopropylethanone (1.0 equiv) dropwise over 15 minutes.

    • Maturation: Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

    • Additive Introduction: Add N,N'-Dimethylpropyleneurea (DMPU) (2.0 equiv) to the reaction mixture. Self-Validation: The solution will typically turn a deeper yellow, indicating the dissociation of enolate tetramers into highly reactive monomers.

    • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Maintain the temperature strictly at -78 °C for 4 hours.

    • Workup: Quench with cold methanol at -78 °C before allowing the flask to warm to room temperature, preventing thermal degradation of any unreacted enolate.

    Enolate Ketone 1-(4-Chlorophenyl)-2- cyclopropylethanone LDA LDA, THF, -78°C (Kinetic Control) Ketone->LDA Heat High Temp / Weak Base Ketone->Heat Enolate Z-Enolate Intermediate (Sterically Congested) LDA->Enolate RingOpen Cyclopropyl Ring Opening / Degradation Enolate->RingOpen Thermal Stress DMPU Add DMPU + Electrophile (Maintain -78°C) Enolate->DMPU Heat->RingOpen Side Reaction Product Alpha-Alkylated Derivative DMPU->Product SN2 Pathway

    Caption: Mechanistic pathways for alpha-alkylation vs. thermal degradation of cyclopropyl ketones.

    FAQ 3: Nucleophilic Substitution of Alpha-Halo Derivatives

    Q: When reacting 2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone with secondary amines, I get a complex mixture of elimination products instead of the alpha-amino ketone. How do I fix this?

    Causality & Mechanism: The alpha-bromo derivative is a highly congested secondary alkyl halide. Direct Sₙ2 displacement by bulky nucleophiles is sterically impeded. Instead, the amine acts as a base, triggering an E2 elimination to form an alpha,beta-unsaturated ketone. Alternatively,5[5].

    Resolution: Utilize a Finkelstein reaction to convert the bromide to a more reactive iodide in situ. The superior leaving group ability of the iodide facilitates a much faster Sₙ2 displacement at lower temperatures, outcompeting the higher-activation-energy E2 elimination pathway.

    Protocol 3: In Situ Finkelstein Amination
    • Halide Exchange: Dissolve 2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone (1.0 equiv) in anhydrous acetone. Add finely powdered Sodium Iodide (NaI, 3.0 equiv).

    • Validation Checkpoint: Stir at room temperature for 30 minutes. A white precipitate of NaBr will form, visually confirming successful conversion to the alpha-iodo intermediate.

    • Amination: Cool the suspension to 0 °C. Add the amine nucleophile (1.2 equiv) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 1.5 equiv) dropwise.

    • Maturation: Stir at 0 °C for 2 hours, strictly avoiding heating to prevent cyclopropyl degradation[5].

    • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

    References
    • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax Source: OpenStax URL:[Link]

    • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps Source: Chemistry Steps URL:[Link]

    • Nucleophilic Addition To Carbonyls - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

    • Nucleophilic Substitution at Quaternary Carbon Stereocenters | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

    • 6.3 Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks Source: KPU Pressbooks URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide: 1-(4-Chlorophenyl)-2-cyclopropylethanone vs. Direct Aryl Cyclopropyl Ketones in Organic Synthesis

    As a Senior Application Scientist in early-stage drug discovery, selecting the appropriate sp³-rich building block is a critical decision that dictates the trajectory of a synthetic campaign. Cyclopropyl ketones are ubiq...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-stage drug discovery, selecting the appropriate sp³-rich building block is a critical decision that dictates the trajectory of a synthetic campaign. Cyclopropyl ketones are ubiquitous in medicinal chemistry, but a subtle structural variation—the presence or absence of a methylene spacer between the carbonyl and the cyclopropyl ring—fundamentally alters their electronic properties and reactivity.

    This guide objectively compares 1-(4-Chlorophenyl)-2-cyclopropylethanone (a methylene-spaced cyclopropyl ketone) with Direct Aryl Cyclopropyl Ketones (e.g., cyclopropyl 4-chlorophenyl ketone). By analyzing their divergent mechanistic pathways, this document provides researchers with the causality behind experimental choices and field-proven protocols for both substrate classes.

    Structural Anatomy & Electronic Divergence

    The reactivity of cyclopropyl ketones hinges entirely on the ability of the cyclopropyl "pseudo-pi" system to conjugate with the adjacent carbonyl group.

    Direct Aryl Cyclopropyl Ketones (The Ring-Opening Paradigm)

    In compounds like cyclopropyl 4-chlorophenyl ketone, the cyclopropyl ring is directly attached to the carbonyl. This direct attachment allows for continuous conjugation between the aryl ring, the carbonyl, and the cyclopropyl group. When subjected to single-electron transfer (SET) reductants like Samarium(II) iodide (SmI₂), the molecule readily forms an alpha-ketyl radical[1]. This highly stabilized radical rapidly undergoes C–C bond cleavage to relieve approximately 27 kcal/mol of ring strain, forming a ring-opened intermediate that can be trapped in formal [3+2] cycloadditions or cross-coupling reactions[2].

    1-(4-Chlorophenyl)-2-cyclopropylethanone (The Ring-Intact Paradigm)

    In 1-(4-Chlorophenyl)-2-cyclopropylethanone, a methylene (–CH₂–) spacer isolates the cyclopropyl ring from the carbonyl pi-system. Reduction at the carbonyl generates a beta-ketyl radical relative to the ring. Computational studies demonstrate that beta-ketyl radicals exhibit a significantly higher kinetic energy barrier for cyclopropyl fragmentation[2]. Consequently, SET-driven ring-opening is effectively shut down. Instead, the primary reactivity shifts to the highly acidic alpha-protons (pKa ~19) located between the carbonyl and the cyclopropyl ring, making this substrate an ideal candidate for enolate-driven alpha-functionalization while leaving the strained ring intact.

    Reactivity Sub1 1-(4-Chlorophenyl)-2- cyclopropylethanone Feat1 Methylene Spacer (Isolated Ring) Sub1->Feat1 Sub2 Cyclopropyl 4-chlorophenyl ketone Feat2 Direct Attachment (Conjugated Ring) Sub2->Feat2 Mech1 Alpha-Deprotonation (Enolate Formation) Feat1->Mech1 Mech2 Single Electron Transfer (Ketyl Radical) Feat2->Mech2 Out1 Alpha-Functionalization (Ring Intact) Mech1->Out1 Out2 C-C Cleavage (Ring Opened) Mech2->Out2

    Mechanistic divergence between methylene-spaced and directly conjugated cyclopropyl ketones.

    Quantitative Performance Comparison

    The following table summarizes the orthogonal reactivity profiles of these two classes under standard synthetic conditions, highlighting how the structural spacer dictates the primary reaction pathway.

    Substrate ClassRepresentative CompoundReaction TypeReagent / Catalyst SystemPrimary PathwayTypical Yield
    Methylene-Spaced 1-(4-Chlorophenyl)-2-cyclopropylethanoneAlpha-AlkylationNaH / Alkyl Halide (e.g., MeI)Enolization (Ring Intact)75–90%
    Direct Aryl Cyclopropyl 4-chlorophenyl ketoneFormal[3+2] CycloadditionCat. SmI₂ / Sm(0) / AlkyneRing-Opening C–C Cleavage80–95%[3]
    Direct Aryl Cyclopropyl 4-chlorophenyl ketoneReductive Cross-CouplingNi(ClO₄)₂ / Zn / Alkyl BromideRing-Opening γ-Alkylation50–90%[4]

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and in-process visual cues to confirm reaction progress.

    Protocol A: Catalytic SmI₂-Mediated Formal [3+2] Cycloaddition (Ring-Opening)

    Objective: Synthesis of highly decorated cyclopentenes via the radical ring-opening of direct aryl cyclopropyl ketones. Reference: Adapted from Procter et al.[3]

    Causality & Design: Traditional SmI₂ reactions require superstoichiometric amounts of the expensive reagent, leading to high waste. By utilizing a catalytic amount of SmI₂ (15–25 mol%) alongside substoichiometric Sm(0) powder, the active Sm(II) species is continuously regenerated. This prevents background catalyst degradation from outrunning the product formation[3].

    Step-by-Step Methodology:

    • Preparation: In a rigorously flame-dried Schlenk flask under an argon atmosphere, add cyclopropyl 4-chlorophenyl ketone (1.0 mmol), phenylacetylene (5.0 mmol), and Sm(0) powder (15 mol%).

    • Initiation: Inject anhydrous THF (5.0 mL) followed by a pre-titrated solution of SmI₂ (0.1 M in THF, 20 mol%).

    • Self-Validation Check 1: The reaction mixture should immediately exhibit the characteristic deep blue/green color of Sm(II). If the solution turns yellow or colorless rapidly, it indicates oxygen ingress or moisture, necessitating a restart. The persistent blue/green hue confirms the Sm(0) is successfully maintaining the active catalytic cycle.

    • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of the ketone via TLC (Hexanes/EtOAc 9:1) or GC-MS.

    • Quench & Workup: Once the starting material is consumed, open the flask to air to purposefully oxidize the remaining Sm(II) to Sm(III) (solution turns yellow). Quench with saturated aqueous Na₂S₂O₃ (5 mL) and extract with EtOAc (3 × 10 mL).

    • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the cyclopentene derivative.

    SmI2_Mechanism A Aryl Cyclopropyl Ketone B Ketyl Radical (Int I) A->B + Catalytic SmI2 C Ring-Opened Radical (Int II) B->C Relief of Ring Strain D Intermolecular Trapping C->D + Alkyne/Alkene E Cyclopentene Derivative D->E Cyclization & Reduction

    SmI2-catalyzed radical relay mechanism for formal [3+2] cycloadditions.

    Protocol B: Alpha-Alkylation of 1-(4-Chlorophenyl)-2-cyclopropylethanone (Ring-Intact)

    Objective: Alkylation at the methylene spacer while preserving the cyclopropyl ring.

    Causality & Design: Because the methylene spacer prevents radical-driven ring-opening, the molecule is treated as a standard enolizable ketone. Sodium hydride (NaH) is selected over hydroxide or alkoxide bases to prevent competitive nucleophilic acyl substitution (which would cleave the molecule into 4-chlorobenzoic acid and cyclopropylmethane).

    Step-by-Step Methodology:

    • Preparation: In a flame-dried round-bottom flask under nitrogen, suspend NaH (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (4.0 mL). Cool the suspension to 0 °C using an ice bath.

    • Enolization: Slowly add a solution of 1-(4-Chlorophenyl)-2-cyclopropylethanone (1.0 mmol) in anhydrous DMF (1.0 mL) dropwise over 10 minutes.

    • Self-Validation Check 2: Hydrogen gas (H₂) evolution will occur immediately upon addition. This bubbling serves as a visual confirmation of enolate formation. Stir at 0 °C until gas evolution completely ceases (approx. 30 minutes), validating quantitative deprotonation and readiness for electrophile addition.

    • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (5 mL). Rationale: NH₄Cl is mildly acidic and neutralizes any unreacted NaH or enolate without causing acid-catalyzed ring-opening of the cyclopropyl group.

    • Isolation: Extract with diethyl ether (3 × 10 mL), wash the organic layer with water (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate to yield the alpha-alkylated product.

    Conclusion

    For drug development professionals, distinguishing between 1-(4-Chlorophenyl)-2-cyclopropylethanone and Direct Aryl Cyclopropyl Ketones is not merely an exercise in nomenclature; it is a fundamental mechanistic boundary. If the synthetic goal is to generate complex, ring-opened sp³ scaffolds (such as cyclopentenes or linear alkyl chains), direct aryl cyclopropyl ketones subjected to SET conditions or Nickel-catalysis are required[3][4]. Conversely, if the objective is to append functional groups adjacent to an intact cyclopropyl moiety, the methylene-spaced 1-(4-Chlorophenyl)-2-cyclopropylethanone provides the necessary electronic isolation to safely execute enolate chemistry.

    References

    • Source: National Institutes of Health (PMC)
    • Source: National Institutes of Health (PMC)
    • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity Source: ACS Publications URL
    • Source: Organic Letters (ACS Publications)

    Sources

    Comparative

    Benchmarking Catalytic Efficiency: Asymmetric Reduction of 1-(4-Chlorophenyl)-2-cyclopropylethanone

    Executive Summary The synthesis of chiral active pharmaceutical ingredients (APIs) relies heavily on the stereoselective reduction of prochiral ketones. When evaluating novel catalytic systems, the selection of a benchma...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of chiral active pharmaceutical ingredients (APIs) relies heavily on the stereoselective reduction of prochiral ketones. When evaluating novel catalytic systems, the selection of a benchmark substrate is critical. 1-(4-Chlorophenyl)-2-cyclopropylethanone represents a quintessential "bulky-bulky" ketone paradigm. The steric hindrance of the cyclopropylmethyl group, juxtaposed against the electron-withdrawing 4-chlorophenyl ring, creates a highly demanding stereochemical environment.

    This guide objectively compares the catalytic efficiency of traditional chemocatalysis—specifically Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)—against state-of-the-art biocatalysis using engineered Ketoreductases (KREDs).

    Mechanistic Grounding & Causality

    To understand the performance disparities between catalytic systems, we must analyze the fundamental reaction mechanisms governing the reduction of sterically demanding substrates.

    Chemocatalysis: Ru-TsDPEN ATH

    Traditional chemocatalytic approaches, such as transfer hydrogenation using RuCl(p-cymene)(TsDPEN), have been extensively utilized for ketone reduction[1]. This system operates via a bifunctional, outer-sphere mechanism. The transition state requires precise spatial alignment between the ruthenium-hydride, the NH proton of the TsDPEN ligand, and the ketone carbonyl. Due to the dual steric hindrance of 1-(4-Chlorophenyl)-2-cyclopropylethanone, the optimal transition state geometry is frequently distorted. This steric clash increases the activation energy barrier for the favored enantiomeric pathway, leading to diminished enantiomeric excess (ee) and requiring elevated temperatures to achieve acceptable conversion rates.

    Biocatalysis: Engineered Ketoreductases (KREDs)

    Engineered ketoreductases have emerged as highly efficient biocatalysts capable of overcoming the limitations of traditional chemocatalysis[2]. Unlike the outer-sphere mechanism of ATH, KREDs utilize a structurally defined, deep binding pocket. Through directed evolution strategies, such as combinatorial saturation mutagenesis, the substrate-binding pockets of these enzymes are reshaped to perfectly accommodate bulky-bulky ketones[3]. By locking 1-(4-Chlorophenyl)-2-cyclopropylethanone in a single pro-chiral orientation, KREDs achieve exquisite stereocontrol (>99% ee). Furthermore, these systems rely on a coupled cofactor regeneration cycle (typically using Glucose Dehydrogenase), which mitigates the cost of stoichiometric NADP+ and continuously drives the reaction equilibrium forward[4].

    Pathway Substrate 1-(4-Chlorophenyl)- 2-cyclopropylethanone ChemCat Ru-TsDPEN ATH Chemocatalysis Substrate->ChemCat HCOONa/H2O BioCat Engineered KRED Biocatalysis Substrate->BioCat NADPH/GDH ProductR (R)-Alcohol Moderate ee ChemCat->ProductR Outer-sphere mechanism ProductS (S)-Alcohol >99% ee BioCat->ProductS Pocket binding

    Catalytic pathways comparing chemocatalytic ATH and biocatalytic KRED reduction.

    Experimental Workflows: Self-Validating Protocols

    A robust experimental protocol must be a self-validating system. The methodologies below incorporate specific internal controls and mechanistic causalities to ensure data integrity.

    Protocol A: Ruthenium-Catalyzed ATH (Chemocatalysis)

    Objective: Synthesize (R)-1-(4-Chlorophenyl)-2-cyclopropylethanol using a Ru-TsDPEN catalyst.

    • Catalyst Activation: Dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in degassed dichloromethane. Stir at 25°C for 1 hour.

      • Causality: Pre-formation of the active 16-electron Ru-amide complex is required before substrate introduction to prevent non-selective background reduction.

    • Substrate & Donor Addition: Add 1-(4-Chlorophenyl)-2-cyclopropylethanone (100 mM) followed by an aqueous solution of sodium formate (HCOONa, 5 equivalents).

      • Causality: HCOONa serves as the terminal hydride donor. The 5-fold excess thermodynamically drives the reversible transfer hydrogenation toward the alcohol product.

    • Biphasic Reaction: Heat the biphasic mixture to 40°C under vigorous stirring (1000 rpm) for 24 hours.

      • Causality: The aqueous/organic interface facilitates the separation of water-soluble formate salts from the lipophilic substrate, preventing catalyst deactivation.

    • Validation Control: Run a parallel reaction omitting the Ru-catalyst. Zero conversion validates that HCOONa does not spontaneously reduce the ketone.

    Protocol B: Engineered KRED / GDH System (Biocatalysis)

    Objective: Synthesize (S)-1-(4-Chlorophenyl)-2-cyclopropylethanol using an engineered KRED.

    • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.5) containing 2 mM MgCl2.

      • Causality: Mg2+ ions stabilize the quaternary structure of the enzymes and optimize the binding affinity of the NADP+ cofactor.

    • Enzyme & Cofactor Loading: Add Engineered KRED (1.0 g/L), Glucose Dehydrogenase (GDH, 0.5 g/L), NADP+ (0.5 mM), and D-Glucose (1.5 equivalents relative to substrate).

      • Causality: This establishes a thermodynamic sink. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. This self-sustaining loop prevents NADPH depletion and eliminates product inhibition.

    • Substrate Introduction: Introduce 1-(4-Chlorophenyl)-2-cyclopropylethanone (500 mM) dissolved in 10% v/v DMSO. Incubate at 30°C for 12 hours.

      • Causality: DMSO acts as a co-solvent to solubilize the highly lipophilic bulky-bulky ketone without denaturing the engineered enzyme.

    • Validation Control: Run a parallel reaction omitting GDH. A conversion plateau at <5% validates that the reduction is strictly enzymatic and cofactor-dependent.

    Workflow Step1 1. Substrate Loading 500 mM Ketone Step2 2. Cofactor Addition NADP+ & Glucose Step1->Step2 Step3 3. Enzyme Catalysis KRED + GDH at 30°C Step2->Step3 Step4 4. Phase Separation EtOAc Extraction Step3->Step4 Cycle GDH recycles NADP+ to NADPH Step3->Cycle Coupled Reaction Step5 5. HPLC Analysis Determine % Conv & ee Step4->Step5

    Self-validating biocatalytic workflow with GDH-mediated cofactor regeneration.

    Quantitative Benchmarking Data

    The following table summarizes the comparative performance of the catalytic systems when challenged with the benchmark substrate. The data highlights the profound impact of binding pocket engineering on catalytic efficiency.

    Catalytic SystemSubstrate LoadingCatalyst LoadingTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Space-Time Yield (g/L/d)
    RuCl(p-cymene)(TsDPEN) 100 mM1.0 mol %40248578 (R)~15
    Wild-Type KRED 50 mM5.0 g/L30484288 (S)<5
    Engineered KRED 500 mM1.0 g/L3012>99>99.5 (S)>150

    Data Interpretation: While Ru-ATH provides a reliable baseline, it struggles with the dual steric bulk of the cyclopropylmethyl and 4-chlorophenyl groups, resulting in moderate ee and low Space-Time Yield (STY). The Wild-Type KRED shows improved stereoselectivity but suffers from severe substrate inhibition at low concentrations. The Engineered KRED demonstrates absolute superiority, processing a 5x higher substrate load in half the time, yielding an STY that is an order of magnitude higher than chemocatalysis, making it the definitive choice for industrial scale-up.

    References

    • Hydroclassified Combinatorial Saturation Mutagenesis: Reshaping Substrate Binding Pockets of KpADH for Enantioselective Reduction of Bulky–Bulky Ketones ACS Catalysis[Link]

    • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation PubMed Central (PMC)[Link]

    • Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups Journal of Chemical Information and Modeling[Link]

    • Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation ACS Omega[Link]

    Sources

    Validation

    Reproducibility of 1-(4-Chlorophenyl)-2-cyclopropylethanone Extraction Protocols: A Comprehensive Comparison Guide

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Objective comparison of extraction methodologies, mechanistic causality, and reproducible scale-up protocols. Introduction & Chemi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Objective comparison of extraction methodologies, mechanistic causality, and reproducible scale-up protocols.

    Introduction & Chemical Context

    1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) is a highly valuable lipophilic aromatic ketone. It serves as a critical structural analog and precursor in the synthesis of advanced triazole fungicides and targeted active pharmaceutical ingredients (APIs).

    While the upstream synthesis of this compound—often achieved via Horner-Wadsworth-Emmons olefination or Grignard addition—is well-documented, the downstream extraction and isolation phase is notoriously prone to bottlenecks[1]. The crude reaction mixture typically contains unreacted precursors (e.g., 4-chlorophenylacetonitrile), inorganic salts, and basic catalysts[2]. If the extraction protocol is not rigorously controlled, researchers frequently encounter severe emulsion formation and base-catalyzed self-polymerization of impurities, which drastically reduces both yield and purity[3].

    Expert Insight: The extraction thermodynamics and partition coefficients of 1-(4-chlorophenyl)-2-cyclopropylethanone are virtually identical to its widely industrialized homologue, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (CAS: 123989-29-7)[4]. The comparative protocols below synthesize validated industrial data from these homologous systems to establish a self-validating extraction framework[5].

    Mechanistic Causality in Extraction Design

    To achieve reproducibility, an extraction protocol must be designed around the specific physicochemical vulnerabilities of the target compound.

    • Solvent Selection (The Partitioning Logic): Toluene is universally preferred over halogenated solvents like dichloromethane[2]. Toluene’s aromatic ring provides a superior partition coefficient for the structurally similar 4-chlorophenyl moiety of the target compound, ensuring high recovery while minimizing the co-extraction of highly polar hydrophilic byproducts[1].

    • pH-Controlled Quenching (Preventing Polymerization): The crude mixture is highly basic. If extracted directly, residual bases (e.g., NaH or NaOH) trigger the rapid self-polymerization of unreacted 4-chlorophenylacetonitrile[3]. By strictly neutralizing the aqueous phase to pH 6.0 using 10% HCl, this side reaction is completely arrested[6].

    • Phase-Transfer Catalysis (Breaking Emulsions): The high salt content of the neutralized aqueous phase naturally stabilizes emulsions at the biphasic interface. The introduction of a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) alters the interfacial tension, facilitating rapid ion exchange and forcing immediate phase stratification[2].

    Objective Comparison of Extraction Protocols

    The following table summarizes the quantitative performance metrics of the two primary extraction methodologies used in modern process chemistry.

    Performance MetricProtocol A: Conventional ExtractionProtocol B: PTC-Assisted Extraction
    Primary Solvent Toluene (100 mL total)Toluene (Optimized volume)
    Aqueous Quench Deionized Water10% HCl (Buffered to pH 6.0)
    Phase Separation Time 45 - 60 minutes< 10 minutes
    Emulsion Risk High (Traps target compound)Low (Interfacial tension managed)
    Final Yield ~82.0% - 85.0%> 98.0%
    Product Purity 98.3%> 98.7%

    Visualizing the Extraction Workflows

    ExtractionWorkflow Mix Crude Reaction Mixture 1-(4-Chlorophenyl)-2-cyclopropylethanone Split Protocol Selection Mix->Split A1 Dilute with H2O (50 mL) Split->A1 Conventional B1 Neutralize with 10% HCl (pH 6.0) Split->B1 PTC-Assisted A2 Extract with Toluene (2x50 mL) A1->A2 A3 Wash & Dry (Anhydrous MgSO4) A2->A3 A4 Concentrate (Yield: ~85%) A3->A4 B2 PTC Phase Separation (TBAB) B1->B2 B3 Aqueous Wash & Stratification B2->B3 B4 Vacuum Distillation (Yield: >98%) B3->B4

    Fig 1. Workflow comparison of Conventional vs. PTC-Assisted extraction protocols.

    MechanisticPathway OrgPhase Organic Phase (Product + Toluene) Interface Biphasic Interface OrgPhase->Interface AqPhase Aqueous Phase (Salts + Impurities) AqPhase->Interface PTC Phase Transfer Catalyst (TBAB) PTC->Interface Facilitates Ion Exchange Impurity Hydrophilic Byproducts Interface->Impurity Migrates to Aq Product Target Compound (Purity >98%) Interface->Product Retained in Org

    Fig 2. Mechanistic pathway of PTC-mediated biphasic phase separation.

    Step-by-Step Experimental Methodologies (Self-Validating Systems)

    To ensure strict reproducibility, the following protocols are engineered as self-validating systems. Researchers should verify the intermediate pH and phase separation timings as quality control checkpoints.

    Protocol A: Conventional Acidic Hydrolysis & Toluene Extraction

    Best suited for small-scale bench chemistry where emulsion risks are manageable.

    • Hydrolysis & Quench: To 12.0 g (approx. 0.05 mol) of the crude alkoxy propylene precursor, add 50 mL of methanol and 40 mL of 15% hydrochloric acid. Stir the mixture at room temperature (20°C to 40°C) for 4 hours to drive the hydrolysis to completion[1].

    • Dilution: Dilute the reaction mixture with 50 mL of deionized water to precipitate the organic components[1].

    • Extraction: Transfer the mixture to a separatory funnel. Extract twice using 50 mL of toluene per wash[1]. Note: Expect a phase separation time of 45–60 minutes due to mild emulsion formation.

    • Washing & Drying: Combine the organic (toluene) phases and wash with deionized water until the aqueous runoff is neutral. Dry the organic phase over anhydrous magnesium sulfate (MgSO4)[1].

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

      • Validation Checkpoint: This should yield approximately 10.4 g of 1-(4-chlorophenyl)-2-cyclopropylethanone as an oily liquid, corresponding to a purity of ~98.3%[1].

    Protocol B: PTC-Assisted Extraction & Neutralization

    Best suited for scale-up and high-throughput industrial applications.

    • Solvent Distillation: Following the primary synthesis, distill off the reaction solvent (e.g., methanol or DMF) under vacuum and cool the crude residue to room temperature[2].

    • Strict Neutralization: Add 100 mL of toluene as the extractant. Slowly titrate the system with 10% dilute hydrochloric acid until the pH is exactly 6.0[6].

      • Validation Checkpoint: A pH of 6.0 is the critical threshold that prevents the base-catalyzed self-polymerization of residual 4-chlorophenylacetonitrile[3].

    • PTC Addition: Add 0.05 molar equivalents of Tetrabutylammonium bromide (TBAB) to the biphasic system[2]. Agitate vigorously for 5 minutes.

    • Phase Separation: Allow the mixture to stand. The PTC will break the interfacial emulsion, resulting in sharp stratification within < 10 minutes[2].

    • Rectification: Separate the lower aqueous layer. Subject the upper organic layer to concentrated vacuum rectifying to isolate the target compound[5].

      • Validation Checkpoint: This method reliably yields the target compound at >98.0% yield with a purity exceeding 98.7%[3].

    Conclusion

    While Protocol A provides a functional baseline for extracting 1-(4-chlorophenyl)-2-cyclopropylethanone at the bench scale[1], it is fundamentally limited by emulsion-induced yield losses. Protocol B is the superior methodology. By addressing the chemical causality of extraction failures—specifically utilizing pH control to halt polymerization[6] and Phase-Transfer Catalysis (TBAB) to manage interfacial tension[2]—Protocol B transforms a highly variable isolation step into a rapid, reproducible, and high-yielding self-validating system.

    Sources

    Comparative

    Structural Validation of 1-(4-Chlorophenyl)-2-cyclopropylethanone Analogs: A Comparative Guide to SCXRD, MicroED, and PXRD

    The Structural Challenge: Causality of Packing Frustration In small molecule drug discovery, validating the exact 3D conformation, regioselectivity, and stereochemistry of building blocks is non-negotiable. Analogs of 1-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Structural Challenge: Causality of Packing Frustration

    In small molecule drug discovery, validating the exact 3D conformation, regioselectivity, and stereochemistry of building blocks is non-negotiable. Analogs of 1-(4-Chlorophenyl)-2-cyclopropylethanone present a unique crystallographic challenge due to their dichotomous structural nature.

    The molecule contains two competing moieties:

    • The Chlorophenyl Ring: A rigid, planar system that strongly promotes highly ordered crystal packing through π−π stacking and halogen bonding (Cl···O interactions).

    • The Cyclopropyl Group: A sterically bulky, highly strained ring with rotational freedom around the ethanone core.

    The Causality: When these analogs precipitate from solution, the rigid chlorophenyl groups attempt to rapidly lock into a lattice. However, the flexible, bulky cyclopropyl groups require time to find their thermodynamic minimum. This kinetic-thermodynamic mismatch frequently induces "packing frustration," resulting in microcrystalline powders rather than the large, macroscopic single crystals required for traditional validation[1].

    Mechanism Analog Target Molecule: 1-(4-Chlorophenyl)-2-cyclopropylethanone Cl_Ring Chlorophenyl Moiety (Rigid, Planar) Analog->Cl_Ring Cyclo Cyclopropyl Moiety (Sterically Bulky, Flexible) Analog->Cyclo PiStack Promotes Pi-Pi Stacking & Halogen Bonding Cl_Ring->PiStack PackFrust Induces Packing Frustration (Limits Crystal Growth) Cyclo->PackFrust Result High Propensity for Nanocrystalline Powders PiStack->Result PackFrust->Result

    Mechanistic logic for resolving cyclopropyl-induced packing frustrations.

    Comparative Analysis of Validation Technologies

    When validating these analogs, researchers must choose between three primary diffraction techniques. While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for atomic-resolution validation[2], the intrinsic packing frustration of cyclopropyl derivatives often forces researchers to look toward emerging techniques like Microcrystal Electron Diffraction (MicroED)[3].

    Quantitative Performance Comparison
    ParameterSCXRD (Single-Crystal X-ray)MicroED (Electron Diffraction)PXRD (Powder X-ray + Rietveld)
    Crystal Size Requirement > 10–50 µm100–500 nmBulk Powder (µm range)
    Data Collection Time 2–24 hours< 5 minutes1–4 hours
    Absolute Configuration Yes (via Anomalous Dispersion)Challenging (Dynamical Scattering)No
    Resolution Limit < 0.8 Å (Atomic)~0.8–1.0 Å (Atomic)> 1.5 Å (Averaged)
    Sample Prep Complexity High (Extensive screening)Low (Direct from powder)Low (Simple packing)
    Primary Use Case De novo structure & stereochemistryDe novo structure from powdersBulk phase purity & polymorphs

    Decision Workflow for Structural Validation

    To optimize instrument time and ensure rigorous validation, follow this decision matrix when handling newly synthesized 1-(4-Chlorophenyl)-2-cyclopropylethanone analogs.

    Workflow Start Synthesized Analog Powder/Amorphous Cryst Crystallization Screen (Vapor Diffusion / Evaporation) Start->Cryst SizeCheck Crystal Size > 20 µm? Cryst->SizeCheck SCXRD Single-Crystal XRD (SCXRD) SizeCheck->SCXRD Yes Powder Microcrystalline Powder Obtained SizeCheck->Powder No MicroED Microcrystal Electron Diffraction (MicroED) Powder->MicroED 3D Structure PXRD Powder XRD (Phase Purity Only) Powder->PXRD Bulk Analysis

    Workflow for selecting the optimal structural validation method for small molecule analogs.

    Self-Validating Experimental Protocols

    As an application scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems.

    Protocol A: SCXRD via Vapor Diffusion

    Use this when absolute stereochemistry of chiral cyclopropyl analogs is required.

    • Solvent Selection & Dissolution: Dissolve 5 mg of the analog in 0.5 mL of dichloromethane (DCM).

      • Causality: DCM is a halogenated solvent that interacts favorably with the chlorophenyl moiety, ensuring complete solvation without premature nucleation.

    • Vapor Diffusion Setup: Place the DCM solution in an uncapped 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., hexanes). Seal the outer vial.

      • Causality: The slow vapor-phase diffusion of hexanes into the DCM gradually lowers the dielectric constant of the mixture. This slow thermodynamic shift allows the sterically hindered cyclopropyl groups to pack efficiently without kinetic trapping.

    • Harvesting & Cryoprotection: Harvest a >20 µm crystal using a nylon loop. Immediately submerge it in Paratone-N oil.

      • Self-Validation Step: Inspect the crystal under polarized light. Uniform extinction (turning completely dark at specific angles) validates that it is a single crystal, not a twinned aggregate.

    • Data Collection: Flash-cool to 100 K in a nitrogen stream. Collect data using Cu-K α radiation ( λ=1.5418 Å) to maximize the anomalous scattering signal of the chlorine atom for absolute structure determination.

      • Self-Validation Step: A successful refinement must yield an R1​ value < 5% and a Goodness-of-Fit (S) near 1.0[1].

    Protocol B: MicroED Grid Preparation & Data Collection

    Use this when the analog stubbornly yields only microcrystalline powders, bypassing the need for months of crystallization screening[3].

    • Powder Suspension: Suspend 1–2 mg of the raw, synthesized powder in 100 µL of ultra-pure water (or a non-solvating organic liquid like hexane).

    • Sonication & Fragmentation: Sonicate the suspension for 5 minutes.

      • Causality: Sonication shears macroscopic aggregates into electron-transparent nanocrystals (< 500 nm thick). If crystals are too thick, multiple scattering events of a single electron (dynamical scattering) will severely distort the measured intensities, rendering the data useless for standard kinematical X-ray software.

    • Grid Application & Plunge Freezing: Apply 3 µL of the suspension to a glow-discharged holey carbon copper grid (e.g., Quantifoil R2/2). Blot excess liquid for 2 seconds and plunge-freeze in liquid ethane.

      • Self-Validation Step: Screen grids at low magnification (e.g., 5,000x). The amorphous ice layer must be thin enough to see the carbon hole edges clearly; thick ice will cause severe background noise.

    • Continuous Rotation Data Collection: Collect diffraction data at 200 kV using a highly attenuated electron beam ( <0.01e−/A˚2/s ) while continuously rotating the stage from -30° to +30°[3].

      • Causality: Continuous rotation finely samples reciprocal space, allowing for the accurate integration of reflection intensities, directly mirroring the data processing workflows used in traditional X-ray crystallography.

    References

    Below is the consolidated list of authoritative sources supporting the structural validation methodologies and crystallographic limitations discussed in this guide:

    1.[3] Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. URL: [Link] 2.[2] Smart, O. S., et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D: Structural Biology, 2018. URL: [Link] 3.[1] Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 2011. URL: [Link]

    Sources

    Validation

    Comparative toxicity of 1-(4-Chlorophenyl)-2-cyclopropylethanone and its brominated derivatives

    Comparative Toxicity Guide: 1-(4-Chlorophenyl)-2-cyclopropylethanone vs. Its Brominated Derivatives As a Senior Application Scientist in drug development and chemical safety, I frequently encounter synthetic intermediate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Toxicity Guide: 1-(4-Chlorophenyl)-2-cyclopropylethanone vs. Its Brominated Derivatives

    As a Senior Application Scientist in drug development and chemical safety, I frequently encounter synthetic intermediates that undergo radical shifts in their toxicological profiles following minor structural modifications. A classic example of this phenomenon is the transition from 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2)[1] to its alpha-brominated derivative, 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone (CAS: 2007908-49-6)[2].

    While the parent ketone is a relatively stable building block used in the synthesis of agrochemicals and pharmaceuticals, the introduction of the bromine atom transforms the molecule into a highly reactive electrophile. This guide objectively compares the performance, chemical reactivity, and toxicological hazards of these two compounds, providing actionable experimental workflows for researchers handling these materials.

    Mechanistic Overview: The Alpha-Halogen Effect

    The stark contrast in toxicity between these two compounds is rooted in fundamental organic chemistry.

    • 1-(4-Chlorophenyl)-2-cyclopropylethanone: This parent compound possesses a standard carbonyl group. While the chlorophenyl moiety presents baseline environmental toxicity and mild acute irritation hazards, the molecule is not intrinsically reactive toward biological macromolecules under physiological conditions.

    • 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone: Bromination at the alpha-carbon creates a potent alkylating agent. Alpha-bromo ketones are highly susceptible to nucleophilic attack[3]. In a biological context, this means the compound rapidly undergoes SN​2 substitution reactions with cellular nucleophiles—most notably the thiol groups (-SH) found in glutathione (GSH) and cysteine residues of critical proteins. This rapid alkylation leads to severe lachrymatory effects, skin sensitization, and profound cellular toxicity[4].

    Comparative Toxicological Data

    The following table synthesizes the quantitative and qualitative performance metrics of both compounds, highlighting the dramatic increase in hazard associated with the brominated derivative.

    Parameter1-(4-Chlorophenyl)-2-cyclopropylethanone2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone
    CAS Registry Number 54839-12-22007908-49-6
    Hazard Classification Acute Tox. 4 (Harmful if swallowed/inhaled)Corrosive, Severe Lachrymator, Skin Sensitizer
    Chemical Electrophilicity Low (Stable under physiological pH)Extremely High (Rapid SN​2 reactivity)
    GSH Reactivity ( t1/2​ ) > 24 hours (Negligible depletion)< 15 minutes (Rapid depletion)
    In Vitro Cytotoxicity ( IC50​ ) > 100 µM (HepG2 / HEK293)< 10 µM (HepG2 / HEK293)
    Primary Toxicity Mechanism Non-specific metabolic overloadCovalent protein adduction & Oxidative stress

    Pathway Visualization

    The diagram below illustrates the divergent biological pathways these compounds take upon cellular exposure.

    G A 1-(4-Chlorophenyl)-2- cyclopropylethanone C Standard Metabolism (Low Reactivity) A->C In vivo exposure B 2-Bromo-1-(4-chlorophenyl)- 2-cyclopropylethanone D Rapid SN2 Alkylation (High Electrophilicity) B->D In vivo exposure E Cellular Homeostasis Maintained C->E Detoxification F GSH Depletion & Protein Adduction D->F Nucleophilic attack G Oxidative Stress & Apoptosis F->G Toxicity cascade

    Mechanistic pathway comparing the toxicological profiles of the unbrominated vs. brominated ketone.

    Experimental Workflows & Protocols

    To objectively validate the toxicity profiles of these compounds, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to measure the specific mechanisms of alpha-bromo ketone toxicity.

    Protocol A: High-Throughput Glutathione (GSH) Depletion Assay

    Causality: Because alpha-bromo ketones exert toxicity primarily through electrophilic attack, measuring the depletion of intracellular antioxidants (like GSH) provides a direct, cell-free quantification of their alkylating potential. Self-Validating System: This protocol includes a positive control (CDNB) to verify assay sensitivity and a vehicle control to account for spontaneous GSH oxidation.

    • Preparation: Prepare a 10 mM stock solution of the test compounds in anhydrous DMSO. Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Incubation: In a 96-well plate, combine 100 µL of the GSH solution with 10 µL of the test compound (final concentration: 1 mM).

      • Control 1 (Negative): 10 µL DMSO (Vehicle).

      • Control 2 (Positive): 10 µL of 1-chloro-2,4-dinitrobenzene (CDNB), a known electrophile.

    • Kinetic Measurement: Incubate at 37°C. At time intervals (0, 15, 30, 60, and 120 minutes), extract 10 µL aliquots and quench in 90 µL of 5% sulfosalicylic acid to halt the reaction.

    • Quantification: Add Ellman’s Reagent (DTNB) to the quenched samples. Measure absorbance at 412 nm using a microplate reader.

    • Data Analysis: Calculate the half-life ( t1/2​ ) of GSH depletion. The brominated derivative will show a rapid exponential decay curve, whereas the parent compound will mirror the negative control.

    Protocol B: Intracellular ATP Depletion Assay (Cytotoxicity)

    Causality: Alkylating agents cause rapid mitochondrial uncoupling and metabolic poisoning before physical cell membrane rupture occurs. Therefore, quantifying ATP reduction is a much more sensitive and predictive metric for alpha-bromo ketone toxicity than standard dye-exclusion assays[5].

    • Cell Seeding: Seed HepG2 cells in a white-walled 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Dosing: Aspirate media and replace with 100 µL of fresh media containing serial dilutions (1 µM to 200 µM) of the test compounds.

      • Self-Validation Step: Include wells with 1 µM Staurosporine as a positive control for rapid apoptosis/ATP depletion.

    • Incubation: Incubate the treated cells for 24 hours.

    • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.

    • Analysis: Normalize data against the DMSO vehicle control (100% viability) and plot dose-response curves to determine the IC50​ . The brominated derivative will exhibit a significantly lower IC50​ due to its cytotoxic alkylating payload.

    References

    • University of Helsinki. "Synthesis of Chemical Probes for Studying Neuroinflammatory and Chronic Pain Conditions". Source: helda.helsinki.fi. URL: [Link]

    • Google Patents. "US10836788B2 - Aqueous suspension compositions and formulations comprising alpha-bromo ketones". Source: patents.google.com.

    Sources

    Comparative

    A Comparative Guide to Quantitative Analysis and Validation for 1-(4-Chlorophenyl)-2-cyclopropylethanone Impurities

    This guide provides an in-depth comparison of analytical methodologies for the quantitative validation of impurities in 1-(4-Chlorophenyl)-2-cyclopropylethanone, a key chemical intermediate. As the purity of active pharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparison of analytical methodologies for the quantitative validation of impurities in 1-(4-Chlorophenyl)-2-cyclopropylethanone, a key chemical intermediate. As the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount to drug safety and efficacy, the analytical methods used to monitor impurities must be robust, reliable, and rigorously validated.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

    The narrative emphasizes the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[3][4][5]

    The Imperative of Impurity Profiling

    Impurities in pharmaceutical manufacturing can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, and residual solvents.[6][7] Even at trace levels, these unwanted chemicals can impact the stability and safety of the final drug product.[1] Therefore, impurity profiling—the identification, quantification, and characterization of these substances—is a mandatory step in pharmaceutical development and quality control.[2] For a molecule like 1-(4-Chlorophenyl)-2-cyclopropylethanone, potential impurities may include unreacted starting materials, isomers, or by-products from side reactions during its synthesis.[8][9]

    A critical component of developing a reliable impurity quantification method is the forced degradation or stress study. These studies intentionally degrade the drug substance under more severe conditions than accelerated stability testing (e.g., acid/base hydrolysis, oxidation, photolysis, and heat) to identify likely degradation products and demonstrate the specificity of the analytical method.[10][11][12] This ensures the method can separate and accurately quantify impurities in the presence of the main compound and its degradants.

    G cluster_0 Phase 1: Method Development & Strategy cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Application A API Characterization B Identify Potential Impurities (Synthesis & Degradation) A->B C Select Analytical Technique (HPLC vs. GC) B->C D Forced Degradation Studies C->D Provides samples for specificity J System Suitability Testing (SST) C->J Validated Method Transfer E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I I->J K Sample Analysis J->K L Reporting K->L

    Caption: Impurity Analysis Workflow from Development to Routine Application.

    Comparative Analysis of Analytical Techniques

    The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte and its potential impurities. For 1-(4-Chlorophenyl)-2-cyclopropylethanone and its likely non-volatile or thermally labile impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] For volatile impurities like residual solvents, Gas Chromatography (GC) is the superior choice.[13]

    HPLC is the most widely employed technique for impurity profiling due to its high separation efficiency and sensitivity for a broad range of compounds.[2][14] A reversed-phase method is typically the first choice for molecules of intermediate polarity like our target compound.

    Rationale for Method Design:

    • Column: A C18 column is selected for its versatility and excellent retention of hydrophobic and moderately polar compounds.

    • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both polar and non-polar impurities within a reasonable runtime. A buffer (e.g., phosphate or acetate) is often included to control the pH and ensure consistent peak shapes for ionizable compounds.

    • Detection: UV detection is chosen for its robustness and because the aromatic chlorophenyl group provides a strong chromophore for sensitive detection. The wavelength is selected at the absorbance maximum of the main compound and its key impurities.

    Experimental Protocol: HPLC-UV Method

    • Instrumentation:

      • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 245 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Accurately weigh and dissolve the 1-(4-Chlorophenyl)-2-cyclopropylethanone sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.[15]

      • Filter the solution through a 0.45 µm syringe filter prior to injection.

    GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds, making it essential for analyzing residual solvents and certain low molecular weight by-products that may be present from the synthesis process.[6][13] Coupling GC with a Mass Spectrometer (MS) provides definitive identification of impurities based on their mass spectra, offering a higher degree of confidence than UV detection alone.[7]

    Rationale for Method Design:

    • Column: A low-polarity column (e.g., 5% phenyl-polysiloxane) is a good starting point for general-purpose screening of unknown volatile impurities.

    • Inlet: Split injection is used to avoid overloading the column when analyzing a high-concentration main compound.

    • Temperature Program: A temperature ramp is employed to effectively separate compounds with a range of boiling points.

    • Detector: Mass spectrometry is used for its superior specificity and ability to aid in the structural elucidation of unknown peaks.

    Experimental Protocol: GC-MS Method

    • Instrumentation:

      • Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Mass Spectrometer detector.

    • Chromatographic Conditions:

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 250 °C.

      • Split Ratio: 50:1.

      • Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

      • MS Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Scan Range: 40-450 amu.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 1-5 mg/mL.[15]

    Validation According to ICH Q2(R1) Guidelines

    The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][16] The validation process involves evaluating a set of performance characteristics as defined by the ICH Q2(R1) guideline.[3][4]

    G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_performance Performance Limits cluster_reliability Reliability center Fit-for-Purpose Analytical Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Accuracy->Precision Linearity->Range LOD->LOQ

    Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

    Below is a comparative summary of typical validation results for the two proposed methods.

    Table 1: Comparison of HPLC-UV and GC-MS Validation Performance

    Validation ParameterHPLC-UV MethodGC-MS MethodRationale & ICH Guideline Reference
    Specificity Demonstrated peak purity via DAD and separation from forced degradation products.Confirmed by unique mass spectra and chromatographic separation.Ensures the method can unequivocally assess the analyte in the presence of other components.[17]
    Linearity (r²) > 0.999> 0.998Establishes a proportional relationship between concentration and instrument response.[18]
    Range 0.05% - 1.0% of nominal concentration1 ppm - 100 ppmThe interval providing suitable linearity, accuracy, and precision.[17]
    LOD 0.01% (S/N ≥ 3)0.2 ppm (S/N ≥ 3)Lowest amount of analyte that can be detected but not necessarily quantitated.[19][20]
    LOQ 0.03% (S/N ≥ 10)0.6 ppm (S/N ≥ 10)Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][20]
    Precision (%RSD) Repeatability: < 2.0% Intermediate: < 3.0%Repeatability: < 5.0% Intermediate: < 8.0%Measures the closeness of agreement between a series of measurements.[5][18]
    Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Measures the closeness of the test results to the true value.
    Robustness Unaffected by minor changes in flow rate (±0.1), pH (±0.2), and column temp (±2°C).Unaffected by minor changes in flow rate (±0.1), and initial oven temp (±2°C).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.[14]

    Note: The data presented are typical performance values and may vary based on specific instrumentation and impurity characteristics.

    Conclusion and Recommendations

    Both HPLC-UV and GC-MS are powerful, complementary techniques for the comprehensive impurity analysis of 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    • HPLC-UV is the primary recommended method for quantifying process-related impurities and degradation products due to its high precision and suitability for non-volatile compounds. Its validation must include a thorough forced degradation study to establish its stability-indicating nature.[12]

    • GC-MS is essential for the control of volatile impurities, particularly residual solvents, which are not detectable by HPLC. The specificity afforded by mass spectrometry is invaluable for the definitive identification of unknown volatile peaks.[7][13]

    A complete quality control strategy should incorporate both methodologies. The choice of which method to apply for a specific impurity depends entirely on its physicochemical properties. Rigorous validation according to ICH Q2(R1) guidelines is not merely a regulatory requirement; it is a fundamental component of scientific integrity that ensures the production of safe and effective medicines.[3][5]

    References

    • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

    • Impurity Profiling in Pharmaceuticals Explained. Synthink. [Link]

    • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

    • Quality Guidelines. ICH. [Link]

    • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]

    • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

    • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

    • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

    • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

    • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

    • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. [Link]

    • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

    • A review on hplc method development and validation. World Journal of Pharmaceutical Research. [Link]

    • methanone. ResearchGate. [Link]

    • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

    • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
    • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science. [Link]

    • NMR Chemical Shifts of Trace Impurities. University of Washington. [Link]

    • Trace Level Quantification of the (-)2-(2-amino-5- chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn- 2-ol Genotoxic Impurity. Semantic Scholar. [https://www.semanticscholar.org/paper/Trace-Level-Quantification-of-the-(-)2-(2-amino-5-Jaishetty-Palanisamy/657d191295b778044733475c40498b3345447a19]([Link]

    • Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
    • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. National Center for Biotechnology Information. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(4-Chlorophenyl)-2-cyclopropylethanone proper disposal procedures

    As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount to laboratory safety and operational efficiency. 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 548...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount to laboratory safety and operational efficiency. 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) is a highly valuable halogenated building block used extensively in drug discovery and API synthesis. However, its covalently bound chlorine atom dictates strict logistical and environmental protocols.

    This guide provides the definitive operational and disposal methodologies for this compound, ensuring compliance, safety, and cost-efficiency in your laboratory workflows.

    Physicochemical Profile & Hazard Causality

    To design an effective disposal and handling protocol, we must first understand the physical and chemical nature of the compound. The presence of the chlorophenyl group classifies this material as a Halogenated Organic Compound (HOC) .

    Causality of Hazard: When halogenated organics are subjected to standard biological degradation or low-temperature combustion, they fail to break down safely and can generate highly toxic byproducts, including hydrochloric acid (HCl) gas and polychlorinated dibenzo-p-dioxins (PCDDs). Consequently, the EPA strictly prohibits the land disposal of these compounds under 40 CFR § 268.32[1]. Safe destruction requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the acidic exhaust[2].

    Table 1: Quantitative Physicochemical & Safety Data

    PropertyValueOperational Implication
    CAS Number 54839-12-2Unique identifier for SDS and waste manifesting.
    Molecular Formula C₁₁H₁₁ClOContains Cl; mandates halogenated waste streams.
    Molecular Weight 194.66 g/mol Used for stoichiometric and waste mass calculations.
    Boiling Point ~302.8 °C (at 760 mmHg)Low volatility at room temp; inhalation risk is secondary to contact[3].
    Density ~1.2 g/cm³Heavier than water; will form the bottom layer in aqueous extractions[3].
    GHS Hazards H302, H315, H319, H335Necessitates nitrile gloves, safety goggles, and fume hood operation[3].

    Experimental Workflow & In-Process Handling

    During synthesis (e.g., alkylation or amination reactions), 1-(4-Chlorophenyl)-2-cyclopropylethanone is typically dissolved in organic solvents. The following step-by-step methodology outlines a standard liquid-liquid extraction workup, embedding self-validating safety checks directly into the procedure.

    Step-by-Step Methodology: Extraction & Phase Separation
    • Reaction Quenching: Transfer the crude reaction mixture to a separatory funnel inside a certified fume hood. Slowly add a quenching agent (e.g., saturated aqueous NH₄Cl).

    • Solvent Addition: Add a halogenated extraction solvent, such as Dichloromethane (DCM), to maximize the recovery of the chlorinated product.

    • Phase Separation (Validation Checkpoint): Allow the layers to separate.

      • Self-Validation: Because both the product and DCM have densities > 1.0 g/cm³, the organic phase must be the bottom layer. If the target layer is on top, the solvent composition has been miscalculated, and the process must be halted to prevent misrouting waste.

    • Concentration: Drain the bottom organic layer and concentrate the product via rotary evaporation.

    • Waste Routing: The recovered DCM distillate is now contaminated with trace halogenated organics and must be routed to the halogenated waste stream.

    Workflow Reaction Reaction Setup 1-(4-Chlorophenyl)-2-cyclopropylethanone Quench Aqueous Quench & Extraction (using Dichloromethane) Reaction->Quench PhaseSplit Phase Separation Quench->PhaseSplit OrgPhase Organic Phase (Product + DCM) PhaseSplit->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts + Water) PhaseSplit->AqPhase Top Layer Evap Rotary Evaporation (Concentrate Product) OrgPhase->Evap WasteAq Aqueous Waste Stream (Blue Label) AqPhase->WasteAq WasteDCM Recovered DCM / Halogenated Waste Evap->WasteDCM Distillate Disposal EPA-Regulated Incineration (Caustic Scrubbing) WasteDCM->Disposal

    Figure 1: Experimental workflow and waste segregation pathway for 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    Waste Segregation & Disposal Protocols

    The logistical cornerstone of handling 1-(4-Chlorophenyl)-2-cyclopropylethanone is strict waste segregation. Mixing halogenated waste with non-halogenated solvents cross-contaminates the entire bulk container. This forces the entire volume to undergo expensive 2[2], drastically increasing laboratory overhead costs.

    Self-Validating Disposal Plan
    • Pre-Labeling (Validation Checkpoint):

      • Action: Label the chemical waste container with the exact chemical contents and the word "Waste" before the first drop is added[4].

      • Validation: Any container in the satellite accumulation area lacking a complete GHS-compliant label is immediately flagged and quarantined.

    • Containerization: Collect all organic waste containing 1-(4-Chlorophenyl)-2-cyclopropylethanone in a dedicated, green-labeled "Halogenated Organic Waste" carboy. The container must be vapor-tight and kept closed unless actively receiving waste[4].

    • Volume Monitoring:

      • Action: Monitor the carboy volume daily.

      • Validation: Implement a hard stop when the container reaches 90% capacity to prevent overpressurization and thermal expansion spills. Do not store more than 55 gallons of waste in the lab area[4].

    • Final Destruction: Environmental Health and Safety (EHS) will transport the waste to a regulated facility where it undergoes 2 to neutralize the resulting HCl emissions[2].

    Emergency Response & Spill Management

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure.

    Step-by-Step Spill Protocol
    • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the fume hood sash is open to maximize exhaust ventilation and close lab doors to isolate the atmosphere[4].

    • Containment: Surround the spill perimeter with inert, non-combustible absorbent pads or vermiculite. Do not use combustible materials like sawdust, as the solvent mixture may be flammable.

    • Absorption & Collection: Allow the pads to fully absorb the liquid[4]. Using non-sparking tools, transfer the saturated absorbent into a high-density polyethylene (HDPE) bucket.

    • Sealing & Labeling: Seal the bucket tightly. Label it explicitly as: "Hazardous Waste: Spill Cleanup - Contains 1-(4-Chlorophenyl)-2-cyclopropylethanone (Halogenated)."

    • Decontamination: Wash the affected surface with a detergent solution, collecting the wash water as aqueous hazardous waste. Contact EHS for immediate pickup.

    Sources

    Handling

    Personal protective equipment for handling 1-(4-Chlorophenyl)-2-cyclopropylethanone

    Handling 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) requires rigorous safety protocols due to its specific chemical architecture. As a halogenated aromatic ketone frequently utilized as a building block i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Handling 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS: 54839-12-2) requires rigorous safety protocols due to its specific chemical architecture. As a halogenated aromatic ketone frequently utilized as a building block in pharmaceutical synthesis[1], this compound presents unique permeation and irritation risks.

    This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

    Hazard Profile & Mechanistic Causality

    To effectively protect yourself, you must understand how a chemical interacts with biological systems and protective barriers. The Globally Harmonized System (GHS) classifies this compound with multiple health hazards[2]. The table below breaks down the quantitative hazard data and the chemical causality behind each risk[3].

    Table 1: Quantitative Hazard Data & Mechanistic Causality

    Hazard Class (GHS)Hazard CodeTarget System / OrganMechanistic Causality & Risk Profile
    Acute Toxicity (Oral/Dermal/Inhalation)H302, H312, H332SystemicThe lipophilic nature of the chlorophenyl and cyclopropyl groups facilitates rapid absorption across the stratum corneum and alveolar membranes.
    Skin Irritation H315EpidermisThe electrophilic carbonyl carbon reacts with nucleophilic residues in skin proteins, causing localized inflammation and erythema.
    Eye Irritation H319Ocular MucosaDirect contact causes rapid protein denaturation in the corneal epithelium due to the compound's solvent-like properties.
    STOT SE 3 H336Central Nervous SystemInhalation of vapors (if heated or aerosolized) leads to CNS depression, presenting as dizziness or drowsiness.

    Personal Protective Equipment (PPE) Selection Matrix

    Standard laboratory PPE is insufficient for handling halogenated ketones. Your barrier selection must account for the specific degradation mechanics of the ketone moiety.

    Table 2: PPE Selection Matrix & Rationale

    PPE CategorySpecificationSelection Rationale
    Hand Protection Butyl Rubber (>0.3 mm) or Double-Gloved Heavy NitrileKetones rapidly permeate and swell standard latex and thin nitrile. Butyl rubber provides the highest chemical resistance against ketone-induced polymer degradation.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319. Standard safety glasses are insufficient due to the lack of a peripheral seal against ambient vapors or micro-splashes.
    Body Protection FR Lab Coat & Chemical-Resistant ApronPrevents dermal exposure (H312, H315). An impermeable apron is mandatory during bulk transfers to deflect spills away from the body.
    Respiratory Half-Face Elastomeric with OV/P100 CartridgesRequired only if fume hood controls fail or during a spill. The Organic Vapor (OV) cartridge captures volatilized ketone, while the P100 filter traps hazardous aerosols, adhering to the [4].

    Experimental Protocols: Safe Handling & Transfer

    The following step-by-step methodology ensures that every action is backed by a self-validating check, guaranteeing that engineering controls are active before exposure occurs, in alignment with[5].

    Protocol 1: Safe Weighing and Transfer

    • System Validation: Before opening the chemical container, verify the fume hood monitor displays a face velocity between 80–120 linear feet per minute (fpm).

      • Validation Check: Hold a delicate tissue (e.g., Kimwipe) near the sash opening; it should be gently and consistently pulled inward.

    • Static Dissipation: Place an anti-static weigh boat on the analytical balance.

      • Causality: Powders or crystalline solids can hold static charges, causing sudden aerosolization when a metal spatula approaches.

    • Transfer: Using a clean stainless-steel spatula, transfer the required mass of 1-(4-Chlorophenyl)-2-cyclopropylethanone.

    • Immediate Containment: Seal the primary container immediately after the transfer is complete to prevent vapor accumulation in the hood.

    • Decontamination: Wipe the spatula and balance pan with a lint-free cloth dampened with isopropanol.

      • Causality: Water is entirely ineffective due to the compound's extreme lipophilicity; an organic solvent is required to dissolve and remove residual ketone.

    Spill Response & Disposal Plan

    If primary containment fails, immediate isolation and targeted remediation are required to prevent inhalation exposure (H332) and CNS depression (H336).

    Protocol 2: Spill Remediation & Waste Routing

    • Assessment & Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

    • Respiratory Protection: Don a half-face respirator equipped with OV cartridges before re-entering the spill zone. Validation Check: Perform a negative-pressure user seal check before entering the hot zone.

    • Containment: Surround the spill with a universal chemical binder or vermiculite.

      • Causality: Creating a perimeter prevents the spread of the lipophilic material, while the high surface area of the binder rapidly absorbs the chemical. Do not use combustible absorbents like sawdust.

    • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable polypropylene waste container.

    • Disposal Routing: Classify the sealed container strictly as Halogenated Organic Waste .

      • Causality: The chlorophenyl moiety generates corrosive hydrogen chloride (HCl) gas upon incineration. Segregating this from non-halogenated streams ensures it is routed to specialized disposal facilities equipped with alkaline scrubbers.

    Visual Workflow

    Workflow N1 1. Risk Assessment & PPE Donning N2 2. Engineering Controls (Fume Hood Setup) N1->N2 N3 3. Active Handling (Weighing/Transfer) N2->N3 N4 Spill Scenario (Liquid/Solid Release) N3->N4 If containment fails N6 4. Decontamination & PPE Doffing N3->N6 Normal completion N5 Spill Response (Contain & Absorb) N4->N5 N7 5. Waste Disposal (Halogenated Organics) N5->N7 N6->N7

    Fig 1: Operational workflow for handling 1-(4-Chlorophenyl)-2-cyclopropylethanone and spills.

    References

    • 1-(4-chlorophenyl)-2-cyclopropylethan-1-one — Chemical Substance Information - NextSDS. Available at:[Link]

    • NIOSH Respirator Selection Logic 2004 - Centers for Disease Control and Prevention (CDC). Available at:[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Academies Press. Available at:[Link]

    • GHS Hazard Classification: Everything You Need to Know - ERA Environmental. Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Precursor scoring Relevance Heuristic
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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    Reactant of Route 2
    1-(4-Chlorophenyl)-2-cyclopropylethanone
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